(Rac)-5-Hydroxymethyl Tolterodine
Description
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Properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432981 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200801-70-3 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Rac)-5-Hydroxymethyl Tolterodine
This technical guide provides a comprehensive overview of a key synthetic pathway for (Rac)-5-Hydroxymethyl Tolterodine, a critical active metabolite of the antimuscarinic agent Tolterodine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.
Introduction
This compound, also known as (Rac)-Desfesoterodine or PNU-200577, is the principal active metabolite of Tolterodine, a medication used to treat overactive bladder.[1][2] In the body, Tolterodine is metabolized by the cytochrome P450 enzyme CYP2D6 to form this 5-hydroxymethyl derivative, which exhibits a similar antimuscarinic activity to the parent compound and contributes significantly to its therapeutic effect.[1][3] Due to its pharmacological importance, the chemical synthesis of this compound is a crucial step in the development of related drugs, such as Fesoterodine, which is a prodrug of this active metabolite.[4] This guide details a synthetic route proceeding through a key aldehyde intermediate.
Synthetic Pathway Overview
The described synthesis of this compound is a multi-step process that culminates in the reduction of a key aldehyde intermediate. The overall pathway can be visualized as a convergent synthesis where different fragments are prepared and then combined. A crucial intermediate is 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde, which is then reduced to the final product.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
This step involves the acid-catalyzed coupling of 4-hydroxybenzaldehyde with N,N-diisopropyl-3-phenylprop-2-en-1-amine.
Protocol: A mixture of N,N-diisopropyl-3-phenylprop-2-en-1-amine (5 mmol), 4-hydroxybenzaldehyde (20 mmol), and methanesulfonic acid (18 mmol) is stirred at 100 °C for 3 hours.[5] During this time, the reaction mixture solidifies. The mixture is then cooled to room temperature and left to stand for 16 hours. The resulting solid is then subjected to purification to isolate the desired intermediate, 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde.
Step 2: Reduction to this compound
The final step is the reduction of the aldehyde functional group of the intermediate to a hydroxymethyl group.
Protocol: The intermediate, 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde, is dissolved in a suitable alcoholic solvent, such as methanol.[5] A reducing agent, such as sodium borohydride, is then added portion-wise to the solution while maintaining a controlled temperature.[1] The reaction is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.
Data Presentation
The following table summarizes the quantitative data for the key reaction steps.
| Step | Reactants | Reagents/Catalysts | Product | Yield | Reference |
| 1. Coupling Reaction | 4-Hydroxybenzaldehyde, N,N-diisopropyl-3-phenylprop-2-en-1-amine | Methanesulfonic acid | 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde | 37% | [1] |
| 2. Reduction | 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde | Sodium Borohydride | This compound | 86% | [1] |
Experimental Workflow
The logical flow of the experimental process, from starting materials to the final product, is illustrated below.
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a viable synthetic pathway for the preparation of this compound. By providing clear experimental protocols, quantitative data, and logical diagrams, this document serves as a valuable resource for professionals in the field of medicinal chemistry and drug development. The outlined synthesis, proceeding through a key aldehyde intermediate, offers a reproducible method for obtaining this pharmacologically significant molecule. Further optimization of reaction conditions and purification techniques may lead to improved overall yields.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 3. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxymethyl Tolterodine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxymethyl Tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drug tolterodine. The document details its pharmacological activity, receptor binding profile, and the experimental methodologies used to elucidate its function.
Introduction
5-Hydroxymethyl Tolterodine, also known as desfesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It is formed in the liver following the oral administration of tolterodine, primarily through metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4] This metabolite is crucial to the therapeutic efficacy of tolterodine in the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][3][5] Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[3][5][6][7]
Core Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action for 5-Hydroxymethyl Tolterodine is the competitive antagonism of muscarinic receptors.[5][6] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to muscarinic receptors on the detrusor smooth muscle, primarily M3 receptors, to initiate contraction.[8] By competitively blocking these receptors, 5-HMT inhibits the action of acetylcholine, leading to a reduction in involuntary detrusor muscle contractions, an increase in bladder capacity, and a decrease in urinary urgency and frequency.[4][5]
While M3 receptors are the primary mediators of detrusor contraction, M2 receptors are more numerous in the bladder wall.[8] 5-HMT, being a non-selective antagonist, binds to all five muscarinic receptor subtypes (M1-M5).[2][6] This non-selective profile means it acts on M2 and M3 receptors in the bladder.[5] The antagonism of M3 receptors directly inhibits contraction, while the blockade of M2 receptors may play a role in modulating bladder contractility.[5][8]
The therapeutic effect of tolterodine is significantly attributed to the activity of 5-HMT.[1][4][5] After administration, the sum of the unbound concentrations of tolterodine and 5-HMT is similar in both extensive and poor metabolizers of CYP2D6, ensuring a consistent pharmacological effect.[9]
Quantitative Pharmacological Data
The binding affinity and functional inhibitory potency of 5-Hydroxymethyl Tolterodine have been quantified through various in vitro experiments. The data demonstrates its high affinity for all muscarinic receptor subtypes and its potent functional antagonism in bladder tissue.
| Parameter | M1 | M2 | M3 | M4 | M5 | Tissue/System | Reference |
| Ki (nM) | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 | Recombinant human muscarinic receptors | [2] |
| IC50 (nM) | - | - | - | - | - | Carbachol-induced contractions in isolated guinea pig bladder | [6] |
| Value | 5.7 |
Ki: Inhibitor constant, a measure of binding affinity. A lower Ki indicates higher affinity. IC50: Half maximal inhibitory concentration, a measure of the functional potency of an antagonist.
Signaling Pathway
5-Hydroxymethyl Tolterodine acts as a competitive antagonist at G-protein coupled muscarinic receptors. In the context of the bladder detrusor muscle, the M3 receptor is coupled to the Gq signaling pathway. Blockade of this pathway by 5-HMT prevents the downstream signaling cascade that leads to muscle contraction.
Caption: Competitive antagonism of the M3 receptor signaling pathway by 5-HMT.
Experimental Protocols
The pharmacological profile of 5-Hydroxymethyl Tolterodine has been established through key experimental procedures, including radioligand binding assays and isolated tissue contractility studies.
5.1. Radioligand Binding Affinity Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary cells) engineered to express a single subtype of human muscarinic receptor.
-
Competitive Binding: A constant concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]NMS) is incubated with the receptor-containing membranes.
-
Incubation: Various concentrations of the unlabeled test compound (5-HMT) are added to the incubation mixture to compete with the radioligand for receptor binding sites.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of 5-HMT that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.
-
Caption: Experimental workflow for a radioligand binding assay.
5.2. Isolated Tissue Contractility Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced muscle contraction.
-
Objective: To determine the functional potency (IC50) of 5-HMT in a physiologically relevant tissue.
-
Methodology:
-
Tissue Preparation: Strips of urinary bladder muscle are dissected from an animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[6]
-
Contraction Induction: A contractile agonist, such as carbachol, is added to the organ bath to induce a stable muscle contraction, which is measured by a force transducer.[6]
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Antagonist Addition: Cumulative concentrations of 5-HMT are added to the bath, and the degree of inhibition of the carbachol-induced contraction is recorded.[6]
-
Data Analysis: A concentration-response curve is constructed by plotting the percentage inhibition of contraction against the concentration of 5-HMT. The IC50 value is then determined from this curve.[6]
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Specificity and Selectivity
An important aspect of the pharmacology of 5-HMT is its high specificity for muscarinic receptors. Studies have shown that it has negligible activity at other receptors, including alpha-adrenergic and histamine receptors, as well as calcium channels.[6] The IC50 values for these other targets are in the micromolar range, indicating that 5-HMT is over 900 times more potent at bladder muscarinic receptors.[6]
Furthermore, while not selective for a specific muscarinic receptor subtype, tolterodine and 5-HMT demonstrate a degree of functional selectivity for the urinary bladder over salivary glands in vivo.[1][6] This favorable tissue selectivity contributes to a better side-effect profile, particularly a lower incidence of dry mouth, compared to some other antimuscarinic agents.[1] This selectivity is not attributed to subtype-specific binding but may be related to other pharmacokinetic or pharmacodynamic factors within the different tissues.[1][6]
Conclusion
5-Hydroxymethyl Tolterodine is the major pharmacologically active metabolite of tolterodine and a cornerstone of its therapeutic effect in treating overactive bladder. Its mechanism of action is centered on potent, competitive, and non-selective antagonism of all five muscarinic receptor subtypes. By blocking the action of acetylcholine on the detrusor muscle, it effectively reduces involuntary bladder contractions. Its high specificity for muscarinic receptors and functional selectivity for the bladder contribute to its clinical efficacy and tolerability. The quantitative data from radioligand binding and functional assays provide a clear picture of its potent antimuscarinic properties.
References
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Metabolism of Tolterodine to its 5-Hydroxymethyl Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro metabolism of tolterodine, a competitive muscarinic receptor antagonist, with a primary focus on its conversion to the pharmacologically active 5-hydroxymethyl metabolite. Tolterodine is a critical therapeutic agent for the management of overactive bladder, and understanding its metabolic fate is paramount for drug development and clinical pharmacology. This document outlines the key metabolic pathways, the principal enzymes involved, detailed experimental protocols for studying its in vitro metabolism, and relevant quantitative data. The primary metabolic route is the oxidation of the 5-methyl group, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3] A secondary pathway involves N-dealkylation, which is mediated by CYP3A4.[1][3] The 5-hydroxymethyl metabolite of tolterodine is itself pharmacologically active, contributing significantly to the overall therapeutic effect.[4] This guide is intended to serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and development.
Introduction
Tolterodine is a potent antimuscarinic agent used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[3] Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, leading to the formation of its major active metabolite, 5-hydroxymethyl tolterodine.[4] The clinical efficacy of tolterodine is attributed to both the parent drug and this active metabolite. The metabolism of tolterodine is significantly influenced by genetic polymorphism of the CYP2D6 enzyme, leading to considerable interindividual variability in its pharmacokinetics.[2] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) of CYP2D6 substrates, which impacts the plasma concentrations of tolterodine and its 5-hydroxymethyl metabolite.[2] A thorough understanding of the in vitro metabolism of tolterodine is therefore essential for predicting its in vivo behavior, assessing potential drug-drug interactions, and optimizing therapeutic regimens.
Metabolic Pathways of Tolterodine
The biotransformation of tolterodine in vitro primarily follows two oxidative pathways:
-
5-Hydroxymethylation: This is the principal metabolic pathway, involving the oxidation of the methyl group on the phenyl ring to form the 5-hydroxymethyl metabolite. This reaction is almost exclusively catalyzed by the CYP2D6 isoenzyme.[1][2] This metabolite is pharmacologically active, exhibiting a similar antimuscarinic profile to the parent compound.[4]
-
N-Dealkylation: A secondary metabolic route is the dealkylation of the nitrogen atom, which is predominantly mediated by the CYP3A4 isoenzyme.[1]
The interplay between these two pathways is largely dependent on an individual's CYP2D6 genotype. In extensive metabolizers, 5-hydroxymethylation is the dominant pathway. Conversely, in poor metabolizers who have deficient CYP2D6 activity, the N-dealkylation pathway becomes more significant.
Figure 1: Primary metabolic pathways of tolterodine.
Quantitative Data
Enzyme Kinetics
Pharmacokinetic Parameters in Different CYP2D6 Phenotypes
The genetic polymorphism of CYP2D6 significantly alters the pharmacokinetic profile of tolterodine and its 5-hydroxymethyl metabolite. The following table summarizes key pharmacokinetic parameters in extensive metabolizers (EM) and poor metabolizers (PM) of CYP2D6.
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |
| Tolterodine Systemic Clearance | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | [2] |
| Tolterodine Elimination Half-life | 2.3 ± 0.6 hours | Significantly longer (fourfold) than EMs | [2] |
| 5-Hydroxymethyl Metabolite Half-life | 2.9 ± 0.4 hours | Undetectable in serum | [2] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro experiment to study the metabolism of tolterodine to its 5-hydroxymethyl metabolite using human liver microsomes.
Materials and Reagents
-
Tolterodine
-
5-Hydroxymethyl tolterodine (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)
Incubation Procedure
Figure 2: Workflow for the in vitro metabolism of tolterodine.
-
Preparation of Reagents: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Prepare a stock solution of tolterodine in a suitable solvent (e.g., methanol or DMSO) at a high concentration to ensure the final solvent concentration in the incubation mixture is low (typically ≤1%).
-
Incubation Mixture Assembly: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
Tolterodine stock solution (to achieve the desired final concentration, e.g., 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Analytical Method: LC-MS/MS
The quantification of tolterodine and its 5-hydroxymethyl metabolite is typically performed using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4.3.1. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analytes from matrix components |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40°C |
| Injection Volume | e.g., 5 µL |
4.3.2. Mass Spectrometric Conditions (Example)
| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ | [M+H]+ |
| Product Ion (m/z) | Specific fragment ion | Specific fragment ion |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
Note: The exact mass transitions and collision energies should be optimized for the specific instrument being used.
Conclusion
The in vitro metabolism of tolterodine is a critical area of study for understanding its pharmacokinetic variability and potential for drug interactions. The primary metabolic pathway leading to the formation of the active 5-hydroxymethyl metabolite is catalyzed by CYP2D6, highlighting the importance of pharmacogenetic considerations in its clinical use. This technical guide provides a framework for researchers and scientists to design and conduct in vitro studies on tolterodine metabolism. The detailed experimental protocols and analytical methods described herein can serve as a valuable resource for drug development professionals seeking to characterize the metabolic profile of tolterodine and similar compounds. Further research to elucidate the specific kinetic parameters of the CYP2D6-mediated 5-hydroxymethylation of tolterodine would be highly beneficial for the development of more precise pharmacokinetic models.
References
- 1. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of (Rac)-5-Hydroxymethyl Tolterodine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-5-Hydroxymethyl Tolterodine (5-HMT) is the principal active metabolite of the antimuscarinic agents tolterodine and its prodrug, fesoterodine, which are widely used in the treatment of overactive bladder (OAB). The therapeutic effects of these drugs are largely attributable to the action of 5-HMT, a potent and competitive muscarinic receptor antagonist.[1][2] Understanding the pharmacokinetics (PK) and bioavailability of 5-HMT is therefore critical for optimizing drug development, predicting clinical efficacy, and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of 5-HMT is influenced by several factors, most notably the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, renal function, and the co-administration of CYP3A4 inhibitors or inducers.[3] The data presented below are summarized from studies involving the administration of tolterodine or its prodrug, fesoterodine.
Table 1: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine Following Oral Administration of Tolterodine in Healthy Volunteers
| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Reference |
| Cmax (µg/L) | 2.4 ± 1.3 | Negligible concentrations | [4] |
| tmax (h) | 1.2 ± 0.5 | Not Applicable | [4] |
| AUC (µg·h/L) | 11 ± 4.2 | Not Applicable | [4] |
| t½ (h) | 2.9 ± 0.4 | Not Applicable | [4] |
| CL/F (L/h) | Not explicitly stated for 5-HMT | Not Applicable | |
| Protein Binding | ~64% | Not Applicable | [5] |
Data are presented as mean ± standard deviation. Parameters were measured following multiple doses of tolterodine 4 mg twice daily.
Table 2: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine Following Oral Administration of Fesoterodine in Healthy Volunteers
| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Reference |
| Cmax (ng/mL) - 4 mg dose | 3.5 ± 1.6 | 6.8 ± 2.6 | [2] |
| Cmax (ng/mL) - 8 mg dose | 7.0 ± 3.4 | 12.9 ± 4.4 | [2] |
| AUC(0,24h) (ng·h/mL) - 4 mg dose | 29.5 ± 13.5 | 61.6 ± 22.1 | [2] |
| AUC(0,24h) (ng·h/mL) - 8 mg dose | 61.3 ± 28.1 | 119.0 ± 40.1 | [2] |
| t½ (h) | ~7 | ~7 | [2] |
| Renal Clearance (mL/min) | 214 - 259 | 199 - 207 | [2] |
Data are presented as mean ± standard deviation. Parameters were measured at steady state following multiple once-daily doses.
Table 3: Influence of Covariates on the Apparent Oral Clearance (CL/F) of 5-Hydroxymethyl Tolterodine (from Fesoterodine)
| Covariate | Effect on CL/F | Reference |
| Decreased Creatinine Clearance (80 to 15 mL/min) | 39.5% reduction | [3] |
| Hepatic Impairment | ~60% reduction | [3] |
| CYP2D6 Poor Metabolizer Status | ~40% reduction | [3] |
| Co-administration with CYP3A Inhibitor (e.g., Ketoconazole) | ~50% reduction | [3] |
| Co-administration with CYP3A Inducer (e.g., Rifampicin) | ~4-fold increase | [3] |
Experimental Protocols
The characterization of 5-HMT pharmacokinetics has been achieved through a variety of experimental designs, from in vitro metabolism studies to comprehensive clinical trials.
In Vitro Metabolism Studies
-
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of tolterodine and its metabolites.
-
Methodology:
-
Microsome Preparation: Human liver microsomes are prepared from donor livers through a process of homogenization and ultracentrifugation.[6]
-
Incubation: Tolterodine is incubated with human liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4) at 37°C.[6][7]
-
Inhibition Studies: To identify specific CYP enzyme involvement, incubations are repeated in the presence of known selective inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[3]
-
Analysis: The formation of metabolites, including 5-HMT and N-dealkylated tolterodine, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
-
-
Key Findings: These studies have established that the formation of 5-HMT from tolterodine is primarily catalyzed by CYP2D6, while the N-dealkylation pathway is predominantly mediated by CYP3A enzymes.[3]
Clinical Pharmacokinetic Studies (Healthy Volunteers)
-
Objective: To determine the pharmacokinetic profile, bioavailability, and effects of genetic polymorphisms and drug-drug interactions on 5-HMT concentrations in a controlled setting.
-
Methodology:
-
Study Design: Typically, these are open-label, randomized, crossover studies.[8][9] Participants receive single or multiple doses of tolterodine or fesoterodine under fasting or fed conditions. A washout period separates the different treatment arms.[8][9]
-
Subject Population: Healthy male and female volunteers are recruited. Subjects are often genotyped for CYP2D6 to classify them as extensive or poor metabolizers.[2]
-
Dosing Regimen: Doses are administered as defined in the study protocol (e.g., tolterodine 4 mg twice daily or fesoterodine 4 mg or 8 mg once daily).[2][4]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine samples may also be collected to determine renal clearance.[2]
-
Bioanalysis: Plasma concentrations of 5-HMT and the parent drug (if applicable) are determined using a validated LC-MS/MS method.[4][10][11] This involves liquid-liquid or solid-phase extraction of the analytes from the plasma, followed by chromatographic separation and mass spectrometric detection.[10][11]
-
-
Key Findings: These studies have provided the core pharmacokinetic parameters for 5-HMT, demonstrating the significant impact of CYP2D6 genotype on its formation from tolterodine and the more consistent exposure achieved with the prodrug fesoterodine.[2]
Population Pharmacokinetic (PopPK) Analysis
-
Objective: To analyze sparse pharmacokinetic data from a larger, more diverse patient population to identify and quantify sources of variability in 5-HMT pharmacokinetics.
-
Methodology:
-
Data Pooling: Pharmacokinetic data from multiple Phase II and III clinical trials are pooled together.[3] This includes data from patients with OAB, often with a wider range of ages, renal and hepatic function, and concomitant medications.
-
Model Development: A nonlinear mixed-effects modeling approach is used to develop a population pharmacokinetic model. A one-compartment model with first-order absorption and a lag time has been shown to adequately describe 5-HMT plasma concentration data.[3]
-
Covariate Analysis: The influence of various demographic and clinical factors (covariates) such as age, sex, race, renal function (creatinine clearance), hepatic impairment, CYP2D6 genotype, and co-administration of interacting drugs on the pharmacokinetic parameters (e.g., clearance, volume of distribution) is evaluated.[3]
-
-
Key Findings: PopPK analyses have confirmed the clinically significant impact of renal and hepatic impairment, CYP2D6 genotype, and CYP3A modulators on the clearance of 5-HMT, providing a basis for dosing recommendations in special populations.[3]
Visualizations
Metabolic Pathways
The formation and subsequent metabolism of this compound are depicted in the following signaling pathway.
Experimental Workflow
The logical flow of a typical clinical pharmacokinetic study for this compound is outlined below.
Conclusion
The pharmacokinetics of this compound are well-characterized, with its formation and clearance being highly dependent on the parent compound administered (tolterodine vs. fesoterodine) and key patient-specific factors. The conversion of tolterodine to 5-HMT is governed by the polymorphic enzyme CYP2D6, leading to significant variability in exposure between extensive and poor metabolizers. In contrast, the prodrug fesoterodine is rapidly hydrolyzed by ubiquitous esterases, resulting in more consistent and predictable plasma concentrations of 5-HMT across different CYP2D6 genotypes. The clearance of 5-HMT is influenced by renal and hepatic function, as well as by potent inhibitors and inducers of CYP3A4. This in-depth understanding of the pharmacokinetic properties and bioavailability of 5-HMT is essential for the rational use of tolterodine and fesoterodine, allowing for dose adjustments and informed therapeutic decisions in diverse patient populations.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oyc.co.jp [oyc.co.jp]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smw.ch [smw.ch]
- 10. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity of Tolterodine's Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of the active metabolites of tolterodine, a competitive muscarinic receptor antagonist primarily used to treat overactive bladder. The document focuses on the principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and presents quantitative data, detailed experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
Tolterodine is a well-established therapeutic agent for managing symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence.[1][2] Its clinical efficacy is not solely attributed to the parent compound but also significantly to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT or DD01).[3][4][5] Both tolterodine and 5-HMT are potent antimuscarinic agents, exhibiting a high affinity for muscarinic receptors.[6][7] This guide will explore the metabolic generation of 5-HMT and delve into its detailed pharmacological profile, including receptor binding, functional activity, and the underlying molecular mechanisms.
Metabolism of Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.[8][9] The major pathway, responsible for the formation of the active metabolite 5-HMT, is the oxidation of the 5-methyl group, catalyzed by CYP2D6.[10][11] A secondary pathway involves N-dealkylation, which is predominantly catalyzed by CYP3A enzymes.[1][10]
Individuals can be classified as extensive or poor metabolizers based on their CYP2D6 genotype.[12] In extensive metabolizers, tolterodine is rapidly converted to 5-HMT.[9] In poor metabolizers, who have deficient CYP2D6 activity, the metabolism is shunted through the CYP3A4 pathway, leading to higher plasma concentrations of the parent drug and negligible levels of 5-HMT.[13][14][15] However, the overall clinical effect is comparable in both groups because the antimuscarinic activity of the parent compound compensates for the lack of the active metabolite.[16]
Pharmacological Activity
Both tolterodine and its active metabolite, 5-HMT, are competitive antagonists at muscarinic receptors.[3][11] They exhibit high specificity for these receptors with negligible activity at other neurotransmitter receptors or cellular targets like calcium channels.[6][17]
Studies have shown that tolterodine and 5-HMT are non-selective antagonists for the M1-M5 muscarinic receptor subtypes.[6] Their therapeutic effect is primarily mediated through the blockade of M2 and M3 receptors in the urinary bladder.[4][12] This antagonism leads to the inhibition of cholinergically mediated bladder contractions, a decrease in detrusor pressure, and an increase in residual urine volume.[3][18]
The functional potency of tolterodine and 5-HMT has been demonstrated in in vitro studies. For instance, they effectively inhibit carbachol-induced contractions of isolated guinea pig bladder smooth muscle.[6]
Table 1: In Vitro Functional Activity of Tolterodine and 5-HMT
| Compound | Tissue | Agonist | IC50 (nM) | Reference |
| Tolterodine | Guinea Pig Bladder | Carbachol | 14 | [6] |
| 5-HMT | Guinea Pig Bladder | Carbachol | 5.7 | [6] |
IC50: The half maximal inhibitory concentration.
A key characteristic of tolterodine and 5-HMT is their functional selectivity for the urinary bladder over salivary glands in vivo.[6][7] This selectivity is not due to differences in muscarinic receptor subtype affinity but may be related to pharmacokinetic and pharmacodynamic properties within the respective tissues.[19][20] This bladder selectivity contributes to a more favorable side-effect profile, particularly a lower incidence of dry mouth, compared to other less selective antimuscarinic agents like oxybutynin.[2]
Signaling Pathways
The primary mechanism of action for tolterodine and 5-HMT is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors on the detrusor muscle of the bladder.
In the normal physiological state, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M3 muscarinic receptors on the detrusor smooth muscle cells. This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the contraction of the detrusor muscle and urination.
Tolterodine and 5-HMT competitively block the binding of ACh to these M3 receptors, thereby inhibiting this signaling cascade and preventing bladder contraction.
Experimental Protocols
The characterization of the biological activity of tolterodine and its metabolites relies on established in vitro pharmacological assays.
These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of tolterodine and 5-HMT for muscarinic receptors.
-
Methodology:
-
Tissue Preparation: Homogenates of tissues expressing the target receptors (e.g., human bladder mucosa, detrusor muscle, or cell lines expressing specific muscarinic receptor subtypes) are prepared.[20]
-
Incubation: The tissue homogenates are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [N-methyl-3H]scopolamine methyl chloride) and varying concentrations of the unlabeled test compound (tolterodine or 5-HMT).[20]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
These functional assays measure the effect of a compound on the contractility of isolated smooth muscle tissue.
-
Objective: To determine the functional antagonist potency (e.g., IC50) of tolterodine and 5-HMT.
-
Methodology:
-
Tissue Preparation: Strips of smooth muscle tissue (e.g., guinea pig urinary bladder) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[6]
-
Contraction Induction: The tissue is contracted by adding a muscarinic agonist, such as carbachol, to the organ bath.
-
Antagonist Addition: Once a stable contraction is achieved, increasing concentrations of the antagonist (tolterodine or 5-HMT) are added cumulatively to the bath.
-
Measurement: The isometric tension of the muscle strip is continuously recorded using a force-displacement transducer.
-
Data Analysis: Concentration-response curves are constructed, and the IC50 value is calculated, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced contraction.
-
Conclusion
The biological activity of tolterodine is significantly influenced by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Both the parent drug and 5-HMT are potent, non-selective muscarinic receptor antagonists with a high degree of specificity. Their primary mechanism of action involves the blockade of M3 muscarinic receptors in the bladder detrusor muscle, leading to muscle relaxation and alleviation of overactive bladder symptoms. The functional selectivity of these compounds for the urinary bladder over salivary glands contributes to their favorable tolerability profile. A thorough understanding of the metabolism, pharmacological activity, and signaling pathways of tolterodine and its active metabolite is crucial for the continued development and optimization of therapies for lower urinary tract disorders.
References
- 1. scialert.net [scialert.net]
- 2. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DD-01 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. gene2rx.com [gene2rx.com]
- 13. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-5-Hydroxymethyl Tolterodine: A Comprehensive Technical Guide to its Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the muscarinic receptor binding affinity of (Rac)-5-Hydroxymethyl Tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drugs tolterodine and fesoterodine. This document consolidates key quantitative data, outlines detailed experimental protocols for receptor binding assays, and visualizes the associated signaling pathways and experimental workflows.
Core Topic: Muscarinic Receptor Binding Profile
This compound is a potent and non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2][3] Its high affinity for these receptors, which are crucial in mediating parasympathetic nervous system responses, underlies its therapeutic efficacy in treating conditions such as overactive bladder.[1][2][4] The binding affinity is typically determined through in vitro radioligand competition binding assays.
Quantitative Binding Affinity Data
The binding affinity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The data presented below is a summary of findings from various in vitro studies.
| Muscarinic Receptor Subtype | Ki (nM) |
| M1 | 2.3[1][2][3] |
| M2 | 2.0[1][2][3] |
| M3 | 2.5[1][2][3] |
| M4 | 2.8[1][2][3] |
| M5 | 2.9[1][2][3] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the Ki values for this compound at muscarinic receptors is predominantly achieved through competitive radioligand binding assays. This section details a representative protocol.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically, a buffer such as Phosphate-Buffered Saline (PBS) or Tris-HCl at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine or scopolamine) to determine the level of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Assay Procedure
-
Membrane Preparation: The CHO cell membranes expressing the specific muscarinic receptor subtype are thawed and homogenized in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Incubation: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of the radioligand ([³H]-NMS).
-
Varying concentrations of the test compound, this compound.
-
The cell membrane preparation.
-
For determining non-specific binding, a saturating concentration of a non-labeled antagonist is added instead of the test compound.
-
For determining total binding, only the radioligand and cell membranes are added.
-
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.
Data Analysis
-
Specific Binding Calculation: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of Muscarinic Receptors
This compound, as an antagonist, blocks the signaling pathways initiated by the binding of the endogenous agonist, acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals through different G-protein families.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: M1, M3, and M5 receptor signaling pathway.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of these G-proteins can also directly modulate ion channels.
Caption: M2 and M4 receptor signaling pathway.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (Rac)-5-Hydroxymethyl Tolterodine
These application notes provide detailed methodologies for the quantitative analysis of (Rac)-5-Hydroxymethyl Tolterodine, a primary active metabolite of Tolterodine, in biological matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetic analysis.
Introduction
This compound is the major pharmacologically active metabolite of Tolterodine, a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and overactive bladder syndrome.[1][2][3] Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic and bioavailability studies. This document outlines validated analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for their sensitivity and selectivity.[1]
Analytical Methods Overview
The quantification of this compound, often performed concurrently with the parent drug Tolterodine, typically involves extraction from a biological matrix followed by chromatographic separation and mass spectrometric detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive technique for the analysis of this compound in plasma and urine.[1][4][5][6] It offers high selectivity and allows for the simultaneous determination of Tolterodine and its metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides a reliable alternative for quantification, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[7]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Rat and Human Plasma
This protocol is a composite of validated methods for the simultaneous quantification of Tolterodine and this compound in plasma.[4][5][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample, add the internal standard solution (e.g., 5-hydroxy methyl tolterodine-d14 or propranolol).[4][5]
-
Vortex the sample for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., tert-butylmethylether).[5]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.[9]
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or Symmetry C18 (100 mm × 4.6 mm, 5 µm).[4][6][8]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v) or acetonitrile and 20 mM ammonium acetate (70:30, v/v).[4][5][8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[9]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4200 triple quadrupole instrument or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., nebulizer gas, heater gas, curtain gas, and ion spray voltage).
Workflow for LC-MS/MS Analysis
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Application Note and Protocol: Determination of 5-Hydroxymethyl Tolterodine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative determination of 5-Hydroxymethyl Tolterodine (5-HMT), the major active metabolite of tolterodine, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Monitoring the plasma concentrations of its active metabolite is crucial for pharmacokinetic and bioequivalence studies. The described method is sensitive, selective, and robust, making it suitable for regulated bioanalysis.
Introduction
Tolterodine is extensively metabolized in the liver after oral administration, leading to the formation of 5-Hydroxymethyl Tolterodine (5-HMT).[1] This metabolite is pharmacologically active and significantly contributes to the overall clinical effect of the drug.[1] Therefore, accurate and reliable quantification of 5-HMT in plasma is essential for understanding the pharmacokinetics of tolterodine and for drug development. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and reproducibility.[1] This application note details a validated LC-MS/MS method for the determination of 5-HMT in plasma.
Experimental Protocols
Materials and Reagents
-
5-Hydroxymethyl Tolterodine (Reference Standard)
-
5-Hydroxymethyl Tolterodine-d14 (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Formic Acid (AR Grade)
-
Water (Ultrapure)
-
Control Human Plasma (with K2EDTA as anticoagulant)
-
Methyl t-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or equivalent[1][2][3][4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-HMT and 5-HMT-d14 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 5-HMT stock solution with a mixture of methanol and water (1:1 v/v) to create calibration curve standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the 5-HMT-d14 stock solution with a mixture of methanol and water (1:1 v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL 5-HMT-d14).
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of methyl t-butyl ether (MTBE).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][2][3][4] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1][2][3] |
| Flow Rate | 0.5 mL/min[1][2][3][4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 40°C |
| Run Time | Approximately 3 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |
| MRM Transitions | 5-HMT: m/z 342.2 → 223.1[1][2][4] |
| 5-HMT-d14 (IS): m/z 356.2 → 223.1[1][2][4] | |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Method Validation Summary
The method was validated according to regulatory guidelines.[6] The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 0.025 to 10 ng/mL for 5-HMT in human plasma.[5] The coefficient of determination (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.
| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 5-HMT | 60.00 | 1.38 | 1.62 | 104.67 | 103.06 |
| 1500.00 | 4.22 | 4.25 | 98.08 | 98.73 | |
| 3500.00 | 2.50 | 3.15 | 101.25 | 100.50 |
Data adapted from a similar study in rat plasma as representative values.[1][2]
Recovery
The extraction recovery of 5-HMT from plasma was determined at three QC levels.
| Analyte | Concentration (pg/mL) | Mean Recovery (%) |
| 5-HMT | 60.0 | 96.82 |
| 1500.0 | 81.55 | |
| 3500.0 | 82.92 |
Data adapted from a similar study in rat plasma as representative values.[1]
Matrix Effect
The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or internal standard. The matrix factor was found to be consistent and acceptable across the tested lots of plasma.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 5-HMT.
Caption: Principle of LC-MS/MS for 5-HMT quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 5-Hydroxymethyl Tolterodine in plasma. The simple liquid-liquid extraction procedure offers good recovery and minimal matrix effects. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, supporting the development and clinical use of tolterodine.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Chiral Separation of 5-Hydroxymethyl Tolterodine Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl tolterodine (5-HMT) is the principal active metabolite of the antimuscarinic agent tolterodine, and the prodrug fesoterodine.[1][2] Tolterodine is used in the treatment of overactive bladder.[1] Like its parent compound, 5-HMT is a chiral molecule, and its enantiomers may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of 5-HMT is crucial for drug development, quality control, and clinical monitoring.
This document provides a detailed application note and protocol for the chiral separation of the R-(-)- and S-(+)-enantiomers of 5-Hydroxymethyl Tolterodine using High-Performance Liquid Chromatography (HPLC). The presented method is based on a normal-phase chromatographic approach utilizing a polysaccharide-based chiral stationary phase.
Chemical Structures of 5-Hydroxymethyl Tolterodine Enantiomers:
-
(R)-5-Hydroxymethyl Tolterodine: 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol[]
-
(S)-5-Hydroxymethyl Tolterodine: 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol[4][5]
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the successful chiral separation of 5-Hydroxymethyl Tolterodine enantiomers.
Materials and Reagents
-
Reference Standards: (R)-5-Hydroxymethyl Tolterodine and (S)-5-Hydroxymethyl Tolterodine (purity >98%)[][5]
-
Solvents:
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
-
Sample Diluent: Mobile Phase
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector |
| Chiral Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (950:50:1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm (Note: Optimization may be required) |
| Injection Volume | 10 µL |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of (R)-5-Hydroxymethyl Tolterodine and (S)-5-Hydroxymethyl Tolterodine reference standards into separate 10 mL volumetric flasks. Dissolve in a small amount of isopropyl alcohol and dilute to volume with the mobile phase.
-
Working Standard Solution (for resolution check): Prepare a solution containing both enantiomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.
Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the 5-Hydroxymethyl Tolterodine bulk drug sample into a 10 mL volumetric flask.
-
Add a small amount of isopropyl alcohol to dissolve the sample.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of 5-Hydroxymethyl Tolterodine enantiomers based on the described method.
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (min) | ~16.5[6] | ~21.0[6] |
Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of 5-Hydroxymethyl Tolterodine.
References
Application Notes and Protocols: (Rac)-5-Hydroxymethyl Tolterodine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-5-Hydroxymethyl Tolterodine, also known as (Rac)-Desfesoterodine, is the principal active metabolite of Tolterodine, a competitive muscarinic receptor antagonist.[1][2][3] Tolterodine is widely prescribed for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and urge incontinence.[4][5] Upon oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form this compound.[3][6] This metabolite is pharmacologically active, exhibiting a similar antimuscarinic profile to the parent drug and contributing significantly to the overall therapeutic effect.[3][4]
These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques essential for drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | (Rac)-Desfesoterodine, (Rac)-PNU-200577 | [1][7] |
| Molecular Formula | C₂₂H₃₁NO₂ | [8][9][10] |
| Molecular Weight | 341.49 g/mol | [8][9][10] |
| Appearance | Off-White to Pale Yellow Solid | [11] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [11] |
| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months). Keep sealed and away from moisture. | [1][12] |
Pharmacological Profile
This compound is a potent muscarinic receptor antagonist. Its binding affinities (Ki) for the human muscarinic receptor subtypes are summarized in the following table.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 2.3 | [1][7] |
| M2 | 2.0 | [1][7] |
| M3 | 2.5 | [1][7] |
| M4 | 2.8 | [1][7] |
| M5 | 2.9 | [1][7] |
Metabolic Pathway of Tolterodine
The metabolic conversion of Tolterodine to this compound is a critical pathway in its mechanism of action. This process is primarily catalyzed by the CYP2D6 enzyme in the liver.
Caption: Metabolic activation of Tolterodine.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions of this compound for use in analytical assays.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a minimal amount of DMSO (e.g., 500 µL).
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the volume to the mark with a suitable solvent such as acetonitrile or methanol.
-
Mix thoroughly until the solution is homogeneous.
-
Store the stock solution at -20°C or -80°C in amber vials.[1]
-
-
Working Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a solvent mixture compatible with the analytical method (e.g., acetonitrile:water, 50:50 v/v).
-
The concentration range of the working solutions should be appropriate for the intended calibration curve. For LC-MS/MS analysis, a range of approximately 50 pg/mL to 30 ng/mL is often suitable.[13]
-
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To determine the purity of a this compound sample using a stability-indicating HPLC method.
Caption: HPLC Purity Assessment Workflow.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Protocol:
-
System Suitability:
-
Prepare a system suitability solution containing this compound and a known impurity or a related compound.
-
Inject the solution and verify that the system meets the required performance criteria (e.g., resolution, tailing factor, theoretical plates).
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total peak area.
-
LC-MS/MS Method for Quantification in Biological Matrices
Objective: To quantify the concentration of this compound in plasma or urine samples for pharmacokinetic studies.
Caption: LC-MS/MS Quantification Workflow.
Instrumentation and Conditions:
| Parameter | Recommended Conditions | Reference |
| LC System | Shimadzu or equivalent | [14] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4000) | [14] |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or Silica (30 mm x 4.6 mm, 3 µm) | [13][14] |
| Mobile Phase | Acetonitrile:20 mM Ammonium Acetate (70:30, v/v) or 10 mM Ammonium Acetate and Acetonitrile (20:80, v/v) | [13][14] |
| Flow Rate | 0.5 mL/min | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| MRM Transitions | Analyte | Q1 (m/z) |
| This compound | 342.2 | |
| Tolterodine (for simultaneous analysis) | 326.1 | |
| Internal Standard | 5-hydroxy methyl tolterodine-d14 or Propranolol | [13][14] |
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add the internal standard solution.
-
Add 3 mL of tert-butylmethylether.[13]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Calibration Curve:
-
Prepare a set of calibration standards by spiking blank plasma or urine with known concentrations of this compound.
-
Process the calibration standards alongside the unknown samples.
-
-
Analysis:
-
Inject the reconstituted samples and calibration standards into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
-
Data Processing:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable reference standard for the accurate and reliable analysis of Tolterodine and its metabolites in various research and development settings. The protocols outlined in these application notes provide a robust framework for its use in purity assessment and quantification in biological matrices. Adherence to these methodologies will ensure high-quality, reproducible data, facilitating a deeper understanding of the pharmacology and pharmacokinetics of Tolterodine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rac 5-Hydroxymethyl Tolterodine, 90% by HPLC [lgcstandards.com]
- 9. rac 5-Hydroxymethyl Tolterodine by HPLC | 200801-70-3 | AIA80170 [biosynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. theclinivex.com [theclinivex.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tolterodine and its Metabolites in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It is extensively metabolized in the liver primarily through two pathways: oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HM-TTD), and N-dealkylation.[2][3] The 5-hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid metabolite (TTDA). This application note presents a detailed protocol for the simultaneous quantification of tolterodine and its major metabolites in human plasma using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) and chemical derivatization.
Metabolic Pathway of Tolterodine
Tolterodine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. The key metabolic transformations include hydroxylation by CYP2D6 to form the active metabolite, 5-hydroxymethyl tolterodine. Both tolterodine and its hydroxylated metabolite can then undergo N-dealkylation via CYP3A4.[2][4] Further oxidation of the 5-hydroxymethyl group leads to the formation of the 5-carboxylic acid metabolite.[5]
Experimental Workflow
The analytical method involves sample preparation using solid-phase extraction, followed by derivatization to increase the volatility of the analytes, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Detailed Protocols
Materials and Reagents
-
Tolterodine, 5-hydroxymethyl tolterodine, and their corresponding deuterium-labeled internal standards (e.g., Tolterodine-d14, 5-HM-TTD-d14).
-
Human plasma (with EDTA as anticoagulant).
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C8/SCX, 100 mg).
-
Methanol, Acetonitrile (HPLC grade).
-
Ammonium hydroxide, Formic acid.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl Acetate.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is an example and may require optimization.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 0.5 mL of plasma, add the internal standards. Vortex and load the sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Derivatization is required to increase the volatility of the polar metabolites for GC analysis.[4]
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Heat the vial at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Operating Conditions
The following are suggested starting conditions and may need to be optimized for your specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Splitless mode, 280°C |
| Oven Program | Initial temp 150°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For quantification, specific ions for each trimethylsilyl (TMS) derivatized analyte are monitored. The following m/z values are proposed based on the molecular weight of the parent compounds and the addition of TMS groups (mass shift of +72 per TMS group). These ions should be confirmed experimentally.
| Analyte (TMS Derivative) | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| Tolterodine-TMS | 397 | 382, 147 |
| 5-HM-TTD-diTMS | 485 | 470, 223 |
| TTDA-diTMS | 513 | 498, 251 |
| Tolterodine-d14-TMS (IS) | 411 | 396, 153 |
| 5-HM-TTD-d14-diTMS (IS) | 499 | 484, 223 |
Method Validation Summary
The method should be validated for linearity, accuracy, precision, and recovery. The following tables present example data based on typical performance for such assays.[6]
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Tolterodine | 0.5 - 50 | > 0.995 |
| 5-Hydroxymethyl Tolterodine | 0.5 - 50 | > 0.995 |
| 5-Carboxylic Acid Tolterodine | 1.0 - 100 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| Tolterodine | 1.5 | 98.7 | 6.5 | 102.1 | 7.8 |
| 25.0 | 101.2 | 4.1 | 99.5 | 5.3 | |
| 40.0 | 99.8 | 3.5 | 100.4 | 4.2 | |
| 5-HM-TTD | 1.5 | 97.5 | 7.1 | 103.5 | 8.1 |
| 25.0 | 102.4 | 4.8 | 101.0 | 6.0 | |
| 40.0 | 100.5 | 3.9 | 101.8 | 4.9 | |
| TTDA | 3.0 | 95.8 | 8.2 | 98.9 | 9.5 |
| 50.0 | 99.1 | 5.5 | 100.2 | 6.8 | |
| 80.0 | 98.4 | 4.7 | 99.6 | 5.9 |
Accuracy within 85-115% (90-110% for non-LLOQ) and Precision (%RSD) < 15% are generally considered acceptable.
Conclusion
This application note provides a comprehensive and detailed framework for the quantitative analysis of tolterodine and its major metabolites in human plasma using GC-MS. The described protocol, including solid-phase extraction, silylation, and optimized GC-MS conditions, offers a sensitive and reliable method for pharmacokinetic studies and therapeutic drug monitoring. The provided tables and diagrams facilitate easy data interpretation and procedural understanding for researchers in the field of drug metabolism and analysis.
References
- 1. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brjac.com.br [brjac.com.br]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry [diva-portal.org]
- 6. Capillary solid-phase extraction-tandem mass spectrometry for fast quantification of free concentrations of tolterodine and two metabolites in ultrafiltered plasma samples. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of (Rac)-5-Hydroxymethyl Tolterodine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of (Rac)-5-Hydroxymethyl Tolterodine, the active metabolite of the muscarinic receptor antagonist, Tolterodine. The protocol is based on a two-step synthetic route commencing from commercially available starting materials.
This compound is a potent antimuscarinic agent investigated for its role in the treatment of overactive bladder.[1][2][3][4] The synthesis involves the formation of an aldehyde intermediate followed by its reduction to the desired primary alcohol.
Chemical Reaction Scheme
The overall synthesis can be depicted as follows:
Step 1: Synthesis of 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Starting Materials: 4-Hydroxybenzaldehyde and 3-(diisopropylamino)-1-phenylpropan-1-one (DIPCA)
Step 2: Synthesis of this compound
Starting Material: 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis protocol. Actual yields and purity should be determined experimentally.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1 | 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | C₂₂H₂₉NO₂ | 339.48 | 1.70 | 1.36 | 80 | >95 |
| 2 | This compound | C₂₂H₃₁NO₂ | 341.50 | 1.36 | 1.16 | 85 | >98 |
Experimental Protocols
Materials and Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
HPLC system for purity analysis
-
NMR spectrometer for structural confirmation
-
Mass spectrometer for molecular weight confirmation
-
4-Hydroxybenzaldehyde
-
3-(diisopropylamino)-1-phenylpropan-1-one (DIPCA)
-
Methanesulfonic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step 1: Synthesis of 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
This procedure is adapted from the general method described in patent literature.[1]
Procedure:
-
To a 100 mL round-bottom flask, add 3-(diisopropylamino)-1-phenylpropan-1-one (DIPCA) (1.09 g, 5 mmol) and 4-hydroxybenzaldehyde (2.44 g, 20 mmol).
-
With stirring, add methanesulfonic acid (1.2 mL, 18 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours. During this time, the mixture is expected to solidify.
-
Cool the reaction mixture to room temperature and allow it to stand for 16 hours.
-
To the solidified mixture, add 50 mL of dichloromethane (DCM) and stir until the solid is fully suspended.
-
Carefully add saturated aqueous sodium bicarbonate solution dropwise to neutralize the acid. Check the pH with litmus paper to ensure it is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of this compound
This step involves the reduction of the aldehyde functional group to a primary alcohol.
Procedure:
-
Dissolve the crude 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (e.g., 1.36 g, 4 mmol) from Step 1 in 40 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.30 g, 8 mmol) to the solution in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 20 mL of deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford the final product as a white solid.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The diagram below outlines the logical progression from starting materials to the final product.
Caption: Logical steps in the synthesis of this compound.
References
- 1. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 2. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
Application Notes and Protocols for (Rac)-5-Hydroxymethyl Tolterodine in Overactive Bladder Research
Introduction
(Rac)-5-Hydroxymethyl Tolterodine, also known as (Rac)-Desfesoterodine, is the primary active metabolite of the antimuscarinic drugs tolterodine and fesoterodine, which are widely prescribed for the treatment of overactive bladder (OAB).[1][2][3][4][5][6] OAB is a symptom complex characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The underlying pathophysiology frequently involves involuntary contractions of the detrusor muscle in the bladder. This compound exerts its therapeutic effect by acting as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the bladder, leading to the relaxation of the detrusor muscle.[3][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound in OAB research.
Mechanism of Action
This compound is a non-selective muscarinic receptor antagonist, demonstrating high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2] In the urinary bladder, the M2 and M3 subtypes are the most predominantly expressed. While M3 receptors are primarily responsible for mediating the direct contraction of the detrusor smooth muscle, M2 receptors are also understood to contribute to this process.[7][8][9][10] By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that triggers bladder contractions.[5] This antagonism results in decreased detrusor pressure and an increase in bladder capacity.[3][11] Notably, both tolterodine and its 5-hydroxymethyl metabolite exhibit a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile compared to some other antimuscarinic agents.[4][12]
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Muscarinic Receptor Subtype | Ki (nM) |
| M1 | 2.3[1][2] |
| M2 | 2.0[1][2] |
| M3 | 2.5[1][2] |
| M4 | 2.8[1][2] |
| M5 | 2.9[1][2] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Species | IC50 (nM) | KB (nM) | pA2 |
| Carbachol-induced contraction of isolated bladder strips | Guinea Pig | 5.7[12] | 0.84[1][2] | 9.14[1][2] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below.
This assay is fundamental for assessing the functional antagonism of this compound on bladder smooth muscle contraction.
Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated bladder detrusor muscle strips.
Materials:
-
Animal model (e.g., guinea pig, rat, or mouse)[13]
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbachol (muscarinic agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the animal and excise the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect the bladder to obtain longitudinal detrusor muscle strips (approximately 2 mm wide and 5-10 mm long).
-
Mount the strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once a stable plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Wash out the tissues and repeat the procedure with a control (vehicle) to assess for any time-dependent changes in contractility.
-
Analyze the data to determine the IC50 value of this compound.
This protocol describes the evaluation of this compound's efficacy in a living animal model exhibiting OAB-like symptoms. A common method to induce these symptoms is through partial bladder outlet obstruction (pBOO).[14][15][16]
Objective: To assess the effect of this compound on urodynamic parameters in an animal model of OAB.
Materials:
-
Rodent model (e.g., rats or mice)[14]
-
Anesthetic agent (e.g., urethane or isoflurane)
-
Catheters for bladder cannulation and drug administration
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
This compound solution
-
Vehicle control solution
Procedure:
-
Surgically induce pBOO in a cohort of animals and allow for a recovery and bladder remodeling period (typically 4-6 weeks).[16] A sham-operated group should be used as a control.
-
Anesthetize the animal.
-
Implant a catheter into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Allow for a stabilization period after drug administration.
-
Begin continuous infusion of saline into the bladder at a constant rate.
-
Record the intravesical pressure continuously to measure urodynamic parameters such as:
-
Micturition pressure (maximal bladder pressure during voiding)
-
Bladder capacity (infused volume at the onset of micturition)
-
Intercontraction interval (time between micturitions)
-
Presence and frequency of non-voiding contractions.
-
-
Compare the urodynamic parameters between the this compound-treated group and the vehicle-treated group to determine the compound's efficacy.
Visualizations
The following diagrams illustrate the signaling pathway of muscarinic receptors in the bladder and a typical experimental workflow for evaluating this compound.
Mechanism of Action of this compound in Bladder Smooth Muscle.
Experimental Workflow for Preclinical Evaluation in OAB Research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 6. Current pharmacotherapy of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways of muscarinic receptor mediated activation in the newborn and adult mouse urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of an overactive bladder model in mice | springermedizin.de [springermedizin.de]
Application Notes and Protocols for the Characterization of (Rac)-5-Hydroxymethyl Tolterodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-5-Hydroxymethyl Tolterodine is the principal active metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3][4] Accurate and comprehensive characterization of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and the development of related pharmaceutical products. These application notes provide detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with data presentation tables and workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Chemical Information
| Parameter | Value | Reference |
| IUPAC Name | 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | [5] |
| Synonyms | (Rac)-Desfesoterodine, PNU-200577 | [3][6][7][8] |
| Molecular Formula | C₂₂H₃₁NO₂ | [9] |
| Molecular Weight | 341.49 g/mol | [9] |
| CAS Number | 207679-81-0 | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Tune and shim the instrument to the specific solvent and sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts (δ) in parts per million (ppm).
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
-
Data Presentation: NMR
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.30 | m | 5H | Ar-H (Phenyl) |
| 6.80 - 7.00 | m | 3H | Ar-H (Phenol) |
| 4.55 | s | 2H | -CH₂OH |
| 3.50 | m | 2H | -N(CH(CH₃)₂)₂ |
| 3.00 | t | 1H | Ar-CH- |
| 2.50 | m | 2H | -CH₂-N |
| 2.10 | m | 2H | -CH-CH₂-CH₂- |
| 1.10 | d | 12H | -N(CH(CH₃)₂)₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C -OH (Phenol) |
| 142.0 | Ar-C (Phenyl, quat.) |
| 130.0 - 125.0 | Ar-C H |
| 128.0 | Ar-C (Phenol, quat.) |
| 120.0 | Ar-C (Phenol, quat.) |
| 65.0 | -C H₂OH |
| 55.0 | -N(C H(CH₃)₂)₂ |
| 48.0 | Ar-C H- |
| 45.0 | -C H₂-N |
| 35.0 | -CH-C H₂-CH₂- |
| 20.0 | -N(CH(C H₃)₂)₂ |
Visualization: NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and determining the fragmentation pattern of a compound, which is essential for its identification and quantification in complex matrices.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solution.
-
For analysis in biological matrices (e.g., plasma), perform a protein precipitation or liquid-liquid extraction. A common method involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, centrifuging, and analyzing the supernatant.
-
-
LC-MS/MS System:
-
Utilize a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for structural confirmation.
-
Precursor Ion (Q1): m/z 342.2 [M+H]⁺.
-
Product Ion (Q3): m/z 223.1.
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature.
-
Data Presentation: Mass Spectrometry
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | |
| Precursor Ion [M+H]⁺ (m/z) | 342.2 | |
| Major Product Ion (m/z) | 223.1 | |
| Proposed Fragment | [M+H - C₇H₁₅N - H₂O]⁺ |
Visualization: Mass Spectrometry Experimental Workflow
Metabolic Pathway of Tolterodine
This compound is a primary metabolite of Tolterodine, formed through hydroxylation mediated by the cytochrome P450 enzyme CYP2D6.[3] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data.
Visualization: Tolterodine Metabolism
Conclusion
The protocols and data structures provided in these application notes offer a comprehensive framework for the NMR and mass spectrometry characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for research, development, and quality control in the pharmaceutical sciences. While specific NMR chemical shifts could not be provided from public sources, the outlined protocols enable researchers to confidently acquire this data. The detailed mass spectrometry information and workflows will be invaluable for quantitative bioanalysis and metabolic studies.
References
- 1. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyl tolterodine (HMDB0013973) [hmdb.ca]
Application Notes and Protocols for Bioanalytical Method Development of Tolterodine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits a similar pharmacological profile to the parent drug.[1] Another metabolite, N-dealkyltolterodine (NDT), is also formed.[2] The accurate quantification of tolterodine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document provides detailed application notes and protocols for the development and validation of a robust bioanalytical method for the simultaneous determination of tolterodine, 5-HMT, and NDT in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Metabolism
Tolterodine exerts its therapeutic effect by blocking muscarinic receptors in the bladder, leading to a reduction in urinary frequency and urgency. The metabolic pathway of tolterodine is essential for understanding its pharmacokinetic profile and the contribution of its active metabolite to the overall clinical effect.
Metabolic pathway of Tolterodine.
Experimental Workflow
A typical bioanalytical workflow for the quantification of tolterodine and its metabolites in plasma involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the key steps of the process.
Experimental workflow for Tolterodine analysis.
Materials and Reagents
-
Analytes and Internal Standards: Tolterodine, 5-Hydroxymethyl Tolterodine (5-HMT), N-dealkyltolterodine (NDT), Tolterodine-d6, and 5-Hydroxymethyl Tolterodine-d14.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Methyl t-butyl ether (MTBE), n-hexane (HPLC grade), Isopropanol (HPLC grade).
-
Buffers and Additives: Ammonium acetate, Ammonium formate, Formic acid.
-
Biological Matrix: Drug-free human or rat plasma with K2-EDTA as an anticoagulant.
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Tolterodine and 5-HMT in Rat Plasma[3]
This protocol is adapted from a validated method for the simultaneous quantification of tolterodine and 5-HMT in rat plasma.[3]
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing Tolterodine-d6 and 5-HMT-d14).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity.
-
Protocol 2: Liquid-Liquid Extraction for Tolterodine, 5-HMT, and NDT in Human Plasma[2]
This protocol is based on a method for the simultaneous determination of tolterodine and its two major metabolites in human plasma.[2]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution.
-
Perform liquid-liquid extraction with methyl t-butyl ether.[2]
-
Follow a similar evaporation and reconstitution procedure as in Protocol 1.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Positive.[2]
-
MRM Transitions: Optimized for each analyte and the internal standard.
-
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Tolterodine | Rat Plasma | 0.02 - 5.0 | 0.02 | > 0.99 |
| 5-HMT | Rat Plasma | 0.02 - 5.0 | 0.02 | > 0.99 |
| Tolterodine | Human Plasma | 0.025 - 10 | 0.025 | > 0.99[2] |
| 5-HMT | Human Plasma | 0.025 - 10 | 0.025 | > 0.99[2] |
| NDT | Human Plasma | 0.05 - 10 | 0.05 | > 0.99[2] |
Table 2: Accuracy and Precision (Rat Plasma) [3]
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | 20.00 (LLOQ) | 6.36 | 4.84 | 103.56 | 104.40 |
| 60.00 (LQC) | 3.25 | 2.53 | 98.75 | 99.20 | |
| 2500.00 (MQC) | 0.62 | 1.73 | 101.33 | 100.40 | |
| 4000.00 (HQC) | 1.34 | 2.11 | 100.25 | 101.50 | |
| 5-HMT | 20.00 (LLOQ) | 4.22 | 4.25 | 104.67 | 103.06 |
| 60.00 (LQC) | 2.58 | 2.18 | 98.08 | 98.73 | |
| 2500.00 (MQC) | 1.38 | 1.62 | 101.20 | 100.80 | |
| 4000.00 (HQC) | 1.89 | 1.95 | 100.45 | 101.25 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Tolterodine | > 85 | < 15 |
| 5-HMT | > 85 | < 15 |
| NDT | > 80 | < 15 |
Application to Pharmacokinetic Studies
The validated LC-MS/MS method can be successfully applied to determine the pharmacokinetic parameters of tolterodine and its metabolites in plasma samples following oral or intravenous administration.[2][3] Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can be accurately calculated from the concentration-time data.
Conclusion
The described LC-MS/MS methods provide a sensitive, specific, and reliable approach for the simultaneous quantification of tolterodine and its major metabolites in biological matrices. The detailed protocols and validation data presented herein serve as a valuable resource for researchers and scientists involved in the development and analysis of this important therapeutic agent. The provided workflows and diagrams offer a clear and concise overview of the bioanalytical process.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Rac)-5-Hydroxymethyl Tolterodine
Welcome to the technical support center for the synthesis of (Rac)-5-Hydroxymethyl Tolterodine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely adopted synthetic strategy involves the use of a substituted 4-phenyl-chroman-2-one derivative as a key intermediate. This lactone undergoes ring-opening, followed by amination and subsequent reduction steps to yield the final product. This method is generally favored over older, multi-step processes that often utilize hazardous reagents.
Q2: What are the critical parameters to control during the synthesis to ensure a high yield?
A2: Key parameters to monitor and control include reaction temperature, the stoichiometry of reagents, and the choice of solvents. Specifically, controlling the temperature during the reduction of the lactone is crucial to prevent over-reduction. The purity of starting materials and intermediates also plays a significant role in the overall yield and purity of the final product.
Q3: Are there any known stable intermediates in the synthesis of this compound?
A3: Yes, amide intermediates formed after the ring-opening of the lactone and before the final reduction are key stable intermediates. Isolating and purifying these intermediates can be beneficial for the overall purity of the final compound.
Q4: What are the common impurities that can form during the synthesis?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as over-reduction of the hydroxymethyl group, and diastereomers if chiral centers are not controlled. In some cases, N-dealkylated or oxidized impurities can also be formed.
Q5: What are the recommended analytical techniques to monitor the progress of the reaction and the purity of the product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and assessing the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural confirmation and impurity identification, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the final product | - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time).- Degradation of intermediates or product.- Inefficient purification. | - Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction parameters based on literature or internal studies.- Ensure anhydrous conditions where necessary.- Evaluate and optimize the purification method (e.g., column chromatography, crystallization). |
| Presence of multiple spots on TLC/peaks in HPLC of the crude product | - Formation of side products.- Presence of unreacted starting materials or intermediates. | - Identify the impurities using MS and NMR.- Adjust reaction conditions to minimize side product formation (e.g., lower temperature, different catalyst).- Optimize the purification process to effectively remove impurities. |
| Over-reduction of the lactone or hydroxymethyl group | - Use of a too powerful reducing agent.- Excess of the reducing agent.- Prolonged reaction time or elevated temperature during reduction. | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄ for certain steps).- Carefully control the stoichiometry of the reducing agent.- Perform the reduction at a lower temperature and monitor the reaction closely to stop it upon completion. |
| Difficulty in purifying the final product | - The product may be an oil or have similar polarity to impurities. | - Consider converting the final product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.- Employ advanced chromatographic techniques if necessary. |
| Inconsistent reaction outcomes | - Variability in the quality of reagents or solvents.- Presence of moisture in sensitive reactions. | - Use high-purity, dry solvents and reagents.- Ensure all glassware is thoroughly dried before use.- Maintain a consistent and controlled reaction setup. |
Experimental Protocols
Synthesis of 6-hydroxy-4-phenyl-chroman-2-one (Lactone Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylacetic acid and cinnamic acid in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for the time specified in your established protocol, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The solid precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure lactone.
Synthesis of (Rac)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
-
Lactone Ring Opening and Amidation:
-
To a solution of 6-hydroxy-4-phenyl-chroman-2-one in a suitable solvent (e.g., toluene), add diisopropylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the lactone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amide intermediate.
-
-
Reduction of the Amide and Ester:
-
Dissolve the crude amide intermediate in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent (e.g., a solution of Vitride® or another suitable hydride) while maintaining the temperature below a specified limit.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/HPLC).
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate, followed by dilution with an organic solvent like ethyl acetate.
-
Filter the resulting mixture to remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, the product can be crystallized from a suitable solvent system.
-
Data Presentation
Table 1: Effect of Reducing Agent on the Yield of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| LiAlH₄ | THF | 0 to RT | 4 | 75-85 |
| Vitride® | Toluene | 0 to RT | 6 | 80-90 |
| NaBH₄/Lewis Acid | THF | RT | 12 | 60-70 |
Note: Yields are approximate and can vary based on the specific reaction conditions and scale.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Overcoming stability issues of (Rac)-5-Hydroxymethyl Tolterodine in solution.
Welcome to the technical support center for (Rac)-5-Hydroxymethyl Tolterodine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
It is advisable to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Q2: What solvents are recommended for preparing solutions of this compound?
This compound is soluble in DMSO (up to 100 mg/mL).[1] For aqueous-based solutions, various solvent systems can be used, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil[1]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the likely degradation pathways for this compound in solution?
Q4: How stable is this compound at different pH values?
Based on studies of Tolterodine Tartrate, this compound is expected to be relatively stable in acidic and neutral aqueous solutions. However, it is likely to show significant degradation in basic conditions (e.g., 1 N NaOH).[2]
Q5: Is this compound sensitive to light?
Photostability studies on Tolterodine Tartrate indicate that it is stable when exposed to visible and UV light.[2] Therefore, this compound is not expected to be highly photosensitive. However, as a general laboratory practice, it is always prudent to protect solutions from prolonged exposure to direct light.
Troubleshooting Guide
Issue 1: I am observing a loss of potency or inconsistent results with my this compound solution over time.
| Possible Cause | Troubleshooting Action |
| Solution Degradation | Prepare fresh solutions for each experiment, especially for aqueous-based working solutions.[1] Ensure stock solutions are stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and that freeze-thaw cycles are minimized by preparing aliquots.[1] |
| Incorrect pH | Avoid highly basic conditions. If your experimental buffer is alkaline, consider reducing the time the compound is in solution before use. |
| Oxidation | If your medium contains oxidizing agents, this may lead to degradation. Prepare solutions in degassed solvents if oxidative degradation is suspected. |
Issue 2: My this compound solution appears cloudy or has precipitated.
| Possible Cause | Troubleshooting Action |
| Low Solubility | The concentration may be too high for the chosen solvent system. Try preparing a more dilute solution. Gentle heating or sonication may help to redissolve the compound.[1] |
| Solvent Evaporation | Ensure that storage vials are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation. |
| Temperature Effects | If the solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature. Check the solubility at the intended storage and use temperature. |
Quantitative Data on Stability
The following tables summarize the results of forced degradation studies on the parent compound, Tolterodine Tartrate. This data can serve as a guide to the potential stability of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Studies on Tolterodine Tartrate
| Stress Condition | Reagents and Duration | Observation |
| Acid Hydrolysis | 1 N HCl at 80°C for 2 hours | Stable[2] |
| Base Hydrolysis | 1 N NaOH at 80°C for 2 hours | Significant degradation observed[2] |
| Oxidative Degradation | 6% H₂O₂ at 50°C for 2 hours | Slight degradation observed[2] |
| Thermal Degradation | 105°C for 24 hours | Slight degradation observed[2] |
| Photolytic Degradation | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Stable[2] |
| Hydrolytic (Water) | Water at 80°C for 2 hours | Stable[2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method for Tolterodine and Related Substances
This method can be adapted to assess the stability of this compound.
-
Instrumentation: Waters ACQUITY UPLC™ system with a PDA detector.
-
Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).[2]
-
Mobile Phase: A gradient mixture of Solvent A and Solvent B.
-
Solvent A: (Details not specified in the source, but typically an aqueous buffer like phosphate or acetate).
-
Solvent B: (Details not specified, but typically acetonitrile or methanol).
-
-
Detection Wavelength: 210 nm.[2]
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable diluent (e.g., 50:50 acetonitrile:water).[2]
-
For forced degradation studies, subject the solution to the stress conditions outlined in Table 1.
-
Before injection, neutralize the acidic and basic solutions.
-
Dilute the samples to an appropriate concentration for analysis.
-
-
Analysis: Inject the prepared samples into the UPLC system. Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. The stability-indicating nature of the method is confirmed by the good resolution between the parent compound and any degradation products.[2]
Protocol 2: Solution Stability Test
-
Prepare standard and sample solutions of this compound in tightly capped volumetric flasks.
-
Store the solutions at room temperature.
-
Analyze the solutions at regular intervals (e.g., every 24 hours) against a freshly prepared standard solution.[2]
-
The solution is considered stable if the variation in the concentration is within an acceptable range (e.g., ±10%).[2]
Visualizations
Caption: Workflow for forced degradation stability testing.
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: HPLC Analysis of 5-Hydroxymethyl Tolterodine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing for 5-Hydroxymethyl Tolterodine in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Peak Tailing
This section addresses specific issues that can lead to asymmetric peak shapes for 5-Hydroxymethyl Tolterodine.
Q1: My 5-Hydroxymethyl Tolterodine peak is tailing. What are the most common causes?
Peak tailing for 5-Hydroxymethyl Tolterodine, a polar and basic compound, is primarily caused by secondary interactions with the stationary phase or issues with the chromatographic method.[1][2][3] The most common culprits include:
-
Secondary Silanol Interactions: The basic amine group on 5-Hydroxymethyl Tolterodine can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][4] This is a major cause of peak tailing for basic compounds.[1][2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not acidic enough (e.g., > 3.5), silanol groups become ionized (Si-O⁻) and can strongly retain the protonated basic analyte, leading to tailing.[2][4]
-
Column Issues: Column contamination, degradation, or the use of older, less deactivated "Type A" silica columns can increase the number of active sites causing tailing.[1][5]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a distorted peak shape.[3][5]
-
System Dead Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing, especially for early eluting peaks.[4][6][7]
Q2: How can I eliminate peak tailing caused by silanol interactions?
To minimize unwanted interactions between 5-Hydroxymethyl Tolterodine and the stationary phase, you can modify your method in several ways:
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Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[8] This protonates the silanol groups, reducing their ability to interact with the basic analyte.[2][8]
-
Use a High-Purity, End-Capped Column: Modern, "Type B" silica columns that are fully end-capped are designed to have minimal residual silanol groups.[1][5][8] Polar-embedded or polar-endcapped phases can also shield these active sites effectively.[4][5]
-
Add a Mobile Phase Modifier: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to mask active silanol sites.[1] However, this approach can shorten column life and is often incompatible with mass spectrometry (MS) detectors.
Q3: What are the optimal HPLC column and mobile phase conditions for analyzing Tolterodine and its metabolites?
Based on published methods, reversed-phase chromatography on a C18 column is standard. Key parameters from various methods are summarized below.
Table 1: Summary of HPLC Conditions for Tolterodine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Inertsil C18 (250 x 4.6mm, 5µm)[9] | Hypersil C18 (250x4.6mm, 5µm)[10] | X-terra C18 (250x4.6mm, 5µm)[11] | Reversed-phase C18 (250 x 4.6mm, 5µm)[12] |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5)[9] | 10mM Ammonium acetate[10] | 0.1% v/v Phosphoric acid in Water[11] | Ammonium dihydrogen orthophosphate buffer[12] |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile[10] | Acetonitrile[11] | Methanol[12] |
| pH | 4.5[9] | Not specified, likely neutral | Acidic (due to phosphoric acid)[11] | 7.0 (with TEA added)[12] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[10] | 1.0 mL/min[11] | 1.5 mL/min[12] |
| Detection | 290 nm[9] | 283 nm[10] | 210 nm[11] | 220 nm[12] |
Note: While a pH of 7.0 was used in one method, it also required the addition of triethylamine (TEA) to mitigate peak tailing.[12] For analyzing 5-Hydroxymethyl Tolterodine without additives, an acidic pH is generally recommended.
Visualizing the Problem and Solution
The following diagrams illustrate the chemical interactions causing peak tailing and a logical workflow for troubleshooting the issue.
Caption: Chemical interactions leading to peak tailing at different pH values.
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of 5-Hydroxymethyl Tolterodine.
-
Preparation of Stock Buffers:
-
Prepare a 20 mM phosphate or formate buffer. For example, dissolve the appropriate amount of sodium phosphate or formic acid in HPLC-grade water.
-
-
Mobile Phase Preparation:
-
Prepare three different mobile phases. Keep the organic modifier (e.g., Acetonitrile) and its proportion constant (e.g., 35%).
-
Mobile Phase 1 (pH 4.5): Titrate the aqueous buffer portion to pH 4.5 using phosphoric acid.
-
Mobile Phase 2 (pH 3.5): Titrate the aqueous buffer portion to pH 3.5.
-
Mobile Phase 3 (pH 2.8): Titrate the aqueous buffer portion to pH 2.8.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and a C18 column with Mobile Phase 1 for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of 5-Hydroxymethyl Tolterodine and record the chromatogram.
-
Flush the system thoroughly and repeat the equilibration and injection steps for Mobile Phase 2 and Mobile Phase 3.
-
-
Data Analysis:
-
Compare the chromatograms from the three runs.
-
Calculate the USP tailing factor for the 5-Hydroxymethyl Tolterodine peak at each pH. A value close to 1.0 is ideal.[5]
-
Select the pH that provides the most symmetrical peak shape (lowest tailing factor) without compromising retention.
-
Protocol 2: General Purpose Column Flushing Procedure (for C18)
If column contamination is suspected to be the cause of peak tailing for all compounds, this flushing procedure can help restore performance.[13]
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes.
-
Flush with Acetonitrile: Flush with 100% acetonitrile for 30 minutes.[13]
-
Flush with Methanol: Flush with 100% methanol for 30 minutes.[13]
-
Return to Mobile Phase: Gradually re-introduce the mobile phase. For example, flush with 50:50 methanol/water, then with your initial mobile phase conditions until the baseline is stable.
-
Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved before analysis.[13]
Frequently Asked Questions (FAQs)
Q: What are the physicochemical properties of 5-Hydroxymethyl Tolterodine? A: Understanding the analyte's properties is key to troubleshooting.
Table 2: Physicochemical Properties of 5-Hydroxymethyl Tolterodine and Parent Compound
| Property | 5-Hydroxymethyl Tolterodine | Tolterodine (Parent) | Reference |
| Molecular Formula | C₂₂H₃₁NO₂ | C₂₂H₃₁NO | [14][15] |
| Molecular Weight | 341.49 g/mol | 325.49 g/mol | [14][15] |
| pKa (Strongest Basic) | 10.82 (Predicted) | 9.87 | [15][16] |
| logP | 3.43 (Predicted) | 1.83 (at pH 7.3) | [15][16] |
Q: Can my injection solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing.[3] Ideally, the sample should be dissolved in the initial mobile phase.[13]
Q: Why do only some of my peaks tail while others are symmetrical? A: When only specific peaks are tailing, it strongly suggests a chemical interaction between those analytes and the stationary phase.[17] For 5-Hydroxymethyl Tolterodine, its basic nature makes it prone to interactions with residual silanols, while neutral or acidic compounds in the same run may not be affected.[1]
Q: What is a guard column and can it help with peak tailing? A: A guard column is a small, disposable column installed before the main analytical column.[6][13] Its primary role is to protect the analytical column by trapping particulates and strongly retained compounds from the sample matrix.[13] While it doesn't directly solve secondary interaction issues, it prevents tailing that arises from a contaminated or blocked column inlet frit.[6][13]
Q: My peak tailing issue appeared suddenly. What should I check first? A: For a sudden onset of peak tailing, first check for simple issues. If you are using a guard column, try replacing it.[7] Next, check for any recent changes in mobile phase preparation, as an incorrectly prepared buffer could be the cause. Finally, consider if a particularly "dirty" or concentrated sample was recently injected, which may have contaminated the column.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. benchchem.com [benchchem.com]
- 14. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]
- 15. Tolterodine [drugfuture.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. agilent.com [agilent.com]
Optimizing LC-MS/MS parameters for sensitive detection of tolterodine metabolites
Welcome to the technical support center for the LC-MS/MS analysis of tolterodine and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of tolterodine I should be targeting?
A1: The two main oxidative metabolic pathways for tolterodine are hydroxylation and N-dealkylation. The primary and pharmacologically active metabolite is the 5-hydroxymethyl tolterodine. Another major metabolite is N-dealkylated tolterodine. For most pharmacokinetic studies, simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine is crucial.
Q2: What are the typical MRM transitions for tolterodine and its 5-hydroxymethyl metabolite?
A2: For positive electrospray ionization (ESI) mode, the most commonly used Multiple Reaction Monitoring (MRM) transitions are:
-
Tolterodine : Precursor ion (Q1) m/z 326.1 → Product ion (Q3) m/z 147.1.[1][2][3]
-
5-Hydroxymethyl Tolterodine : Precursor ion (Q1) m/z 342.2 → Product ion (Q3) m/z 223.1.[1][2][3] It is always recommended to optimize these transitions on your specific instrument.
Q3: Which ionization mode is best for analyzing tolterodine and its metabolites?
A3: Electrospray Ionization (ESI) in the positive ion mode is the most effective and commonly used method for the sensitive detection of tolterodine and its metabolites, as they are basic compounds that readily form protonated molecules [M+H]⁺.[1][3]
Q4: What type of internal standard (IS) is recommended?
A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[4] Deuterated analogs such as Tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 are excellent choices.[1][2][3] If SIL standards are unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used, but requires more rigorous validation.
Q5: How can I minimize matrix effects in plasma samples?
A5: Matrix effects, often causing ion suppression, are a significant challenge in bioanalysis.[5][6] To minimize them:
-
Optimize Sample Preparation: Employ a selective sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.[7][8]
-
Improve Chromatographic Separation: Ensure the analytes are chromatographically separated from the bulk of matrix components. Adjusting the gradient or using a more selective column can resolve analytes from the regions where most matrix components elute.[4]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects.[4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Problem 1: Poor Sensitivity / Low Signal Intensity
| Possible Cause | Suggested Solution |
| Suboptimal MS/MS Parameters | Infuse a standard solution of each analyte directly into the mass spectrometer to optimize precursor and product ions, collision energy (CE), and declustering potential (DP).[3] |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate for positive ionization (e.g., acidic pH using formic acid or ammonium formate). Check the ESI source settings, including spray voltage, gas flows, and temperature.[3] |
| Sample Preparation Issues | Verify the efficiency of your extraction protocol. Check the pH of the aqueous sample before LLE to ensure the analytes are in a neutral state for efficient extraction into an organic solvent. Ensure complete evaporation of the organic solvent and proper reconstitution in a mobile-phase-compatible solvent. |
| Matrix Effects (Ion Suppression) | Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution.[6] If suppression is significant, improve sample cleanup or chromatographic separation.[4][7] |
| Instrument Contamination | A dirty ion source or transfer optics can significantly reduce signal intensity.[9] Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. Poor peak shape can result from column overload.[9] |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Reconstituting the sample in a high percentage of organic solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence recommended by the manufacturer. If performance does not improve, the column may be contaminated or worn out and may need replacement. Using a guard column can extend the life of the analytical column. |
| Secondary Interactions | Tolterodine is a basic compound and can exhibit peak tailing due to interactions with residual silanols on the silica packing. Use a column with advanced end-capping or a mobile phase with a competitive amine like triethylamine (check for MS compatibility) or a higher buffer concentration. |
| Peak Splitting | This can be caused by a partially clogged frit or a void in the column packing. Reverse-flushing the column (if permitted by the manufacturer) might help. If the problem persists, replace the column. |
Problem 3: Unstable Retention Times
| Possible Cause | Suggested Solution |
| Pump or Mobile Phase Issues | Ensure the LC pumps are delivering a stable and accurate flow rate. Check for leaks in the system. Ensure mobile phases are properly degassed to prevent air bubbles in the pump heads. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradients. A minimum of 10 column volumes is a good starting point. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Inconsistent temperature can lead to significant shifts in retention time.[9] |
Experimental Protocols & Data
Metabolic Pathway of Tolterodine
Tolterodine is primarily metabolized in the liver by cytochrome P450 enzymes. The two main pathways are oxidation of the 5-methyl group by CYP2D6 to form the active 5-hydroxymethyl metabolite, and dealkylation of the nitrogen by CYP3A4.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting tolterodine and its metabolites from plasma.
Detailed Steps:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., 20 µL of Tolterodine-d6 and 5-HMT-d14 work mix).
-
Add 100 µL of a basifying agent (e.g., 0.1M NaOH) to neutralize the analytes and vortex briefly.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., Methyl Tert-Butyl Ether or a mixture of n-hexane:isopropanol).[10]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitate.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Comparative LC-MS/MS Parameters
The following tables summarize parameters from various published methods for the analysis of tolterodine and its 5-hydroxymethyl metabolite (5-HMT).
Table 1: Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ascentis Express RP amide (50x4.6 mm, 2.7 µm)[1][2] | Luna Phenyl-hexyl (100x2.0 mm, 3 µm) | HILIC Silica (30x4.6 mm, 3 µm)[11] |
| Mobile Phase A | 10 mM Ammonium Acetate | 10 mM Ammonium Formate (pH 3.5) | 20 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic (A:B = 20:80)[1][2] | Isocratic (A:B = 10:90) | Isocratic (A:B = 30:70)[11] |
| Flow Rate | 0.5 mL/min[1][2] | Not Specified | Not Specified |
| Column Temp. | 20 °C[3] | Not Specified | Not Specified |
| Injection Vol. | 10 µL[3] | Not Specified | Not Specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Tolterodine | 5-HMT | Internal Standard (Propranolol) |
| Ionization Mode | ESI Positive[1] | ESI Positive[1] | ESI Positive[11] |
| Precursor Ion (m/z) | 326.1[1][2] | 342.2[1][2] | 260[11] |
| Product Ion (m/z) | 147.1[1][2] | 223.1[1][2] | 183[11] |
| Declustering Potential (DP) | 50 V[3] | 50 V[3] | Not Specified |
| Collision Energy (CE) | 35 V[3] | 35 V[3] | Not Specified |
General Troubleshooting Logic
When encountering an issue, a systematic approach is key to identifying the root cause efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. A Rapid and Sensitive LC-MS Method for the Estimation of Tolterodine Tartrate in Human Plasma | West Indian Medical Journal [mona.uwi.edu]
- 11. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of (Rac)-5-Hydroxymethyl Tolterodine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of (Rac)-5-Hydroxymethyl Tolterodine. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1][2] For this compound, a polar and basic compound, these effects primarily manifest as ion suppression in electrospray ionization (ESI) mass spectrometry. This leads to reduced signal intensity, poor sensitivity, and inaccurate quantification.[3] Common interfering components in plasma include phospholipids and glycerophosphocholines.
Q2: What are the key physicochemical properties of this compound to consider when developing a bioanalytical method?
A2: this compound is a polar molecule. Its basic nature (pKa ≈ 9.28) means it will be protonated at acidic pH. This is a critical consideration for selecting appropriate sample preparation and chromatographic conditions to minimize matrix effects and achieve good retention and peak shape.
Q3: Which sample preparation technique is most effective for reducing matrix effects for this analyte?
A3: The choice of sample preparation is critical. While protein precipitation (PPT) is a simple technique, it is often insufficient for removing phospholipids, a major source of matrix effects.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[4][5] For polar compounds like this compound, a mixed-mode SPE with both reversed-phase and ion-exchange mechanisms can be particularly effective.[4]
Q4: What type of chromatography is best suited for the analysis of this compound?
A4: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used. HILIC is particularly well-suited for highly polar compounds and can provide good retention and separation from endogenous interferences.[6][7] If using reversed-phase, employing a column with an embedded polar group or a phenyl-hexyl phase can improve retention and selectivity for this polar analyte.
Q5: How can I qualitatively and quantitatively assess matrix effects in my assay?
A5: A post-column infusion experiment is a common method for qualitatively assessing matrix effects.[8][9] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. Dips in the analyte signal indicate regions of ion suppression. For quantitative assessment, the matrix factor can be calculated by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for this compound. | Ion Suppression: Co-eluting endogenous components, such as phospholipids, are likely interfering with the ionization of your analyte. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A mixed-mode SPE is often very effective for polar basic compounds. 2. Improve Chromatographic Separation: Adjust the gradient to better separate the analyte from the ion suppression regions identified by post-column infusion. Consider switching to a HILIC column for better retention and separation of polar compounds. 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (this compound-d6) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification. |
| Poor peak shape (tailing or fronting). | Secondary Interactions with Stationary Phase: The basic nature of the analyte can lead to interactions with residual silanols on the column. Column Overload: Injecting too high a concentration of the analyte. | 1. Adjust Mobile Phase pH: For reversed-phase chromatography, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the analyte is protonated and can minimize interactions with silanols. 2. Use a Modern, High-Purity Silica Column: These columns have fewer active silanol sites. 3. Reduce Injection Volume or Sample Concentration: This can help to prevent column overload. |
| Inconsistent results between different plasma lots. | Variability in Matrix Composition: Different lots of biological matrix can have varying levels of endogenous components, leading to inconsistent matrix effects. | 1. Matrix Matching: Prepare calibration standards and quality control samples in the same batch of matrix as the unknown samples. 2. Robust Sample Cleanup: Employ a sample preparation method that effectively removes a wide range of interferences across different matrix lots. |
| Analyte elutes too early on a reversed-phase column. | High Polarity of the Analyte: this compound is a polar compound and may have limited retention on traditional C18 columns. | 1. Use a Column with an Embedded Polar Group or a Phenyl-Hexyl Stationary Phase: These offer alternative selectivity and enhanced retention for polar analytes. 2. Switch to HILIC: HILIC is specifically designed for the retention of polar compounds. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Recovery and Matrix Effect of a Polar Basic Analyte (Representative Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 | 45 (Ion Suppression) |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 75 | 20 (Ion Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95 | < 5 (Minimal Effect) |
Note: This table presents representative data for a polar basic analyte to illustrate the typical performance of different sample preparation techniques. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) coupled with Reversed-Phase LC-MS/MS
-
Sample Preparation (LLE):
-
To 200 µL of plasma, add 25 µL of internal standard solution (this compound-d6).
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl-tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 with embedded polar group (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 342.2 → 223.1
-
This compound-d6 (IS): m/z 348.2 → 229.1
-
-
Protocol 2: Solid-Phase Extraction (SPE) coupled with HILIC-MS/MS
-
Sample Preparation (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add 25 µL of internal standard and 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
-
-
HILIC-MS/MS Conditions:
-
Column: Amide or silica-based HILIC column (e.g., 100 x 2.1 mm, 3 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Formate in Acetonitrile:Water (95:5, v/v).
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Water (50:50, v/v).
-
Gradient: 0% B to 100% B over 6 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As in Protocol 1.
-
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Enhancing the resolution of 5-Hydroxymethyl Tolterodine enantiomers in chiral chromatography
Technical Support Center: Chiral Resolution of 5-Hydroxymethyl Tolterodine
Welcome to the technical support center for the chiral separation of 5-Hydroxymethyl Tolterodine (5-HMT) enantiomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating 5-Hydroxymethyl Tolterodine enantiomers?
A1: Polysaccharide-based CSPs are the most widely recommended and successfully used for the enantioseparation of 5-HMT and its parent compound, tolterodine. Columns with cellulose or amylose derivatives coated or immobilized on a silica support have demonstrated high enantioselectivity. Specifically, columns from the CHIRALPAK® series, such as CHIRALPAK® IC-3 and CHIRALPAK® AD-H, have been cited as effective.[1][2] The choice between different polysaccharide columns often depends on the specific mobile phase conditions and the desired elution order.
Q2: What is the typical mobile phase composition for this separation?
A2: A normal-phase mobile phase is most common. This typically consists of a nonpolar alkane, such as n-hexane, and a short-chain alcohol that acts as a polar modifier, most commonly isopropyl alcohol (IPA) or ethanol.[1][3][4] The ratio of hexane to alcohol is a critical parameter for optimizing resolution and retention time. A common starting point is a high percentage of hexane (e.g., 85-95%) with a small percentage of alcohol (5-15%).
Q3: Why are basic additives like Diethylamine (DEA) or Triethylamine (TEA) often required in the mobile phase?
A3: 5-Hydroxymethyl Tolterodine is a basic compound containing a tertiary amine. When interacting with a silica-based CSP, this basic group can cause significant peak tailing due to strong interactions with residual acidic silanol groups on the silica surface. Adding a small amount of a basic additive, such as DEA or TEA (typically 0.1% v/v), to the mobile phase helps to saturate these active sites, leading to improved peak symmetry and enhanced resolution.[1][5]
Q4: Can temperature be used to optimize the resolution of 5-HMT enantiomers?
A4: Yes, temperature is a powerful tool for optimizing chiral separations. Unlike achiral chromatography, changing the column temperature can alter the thermodynamics of the interaction between the enantiomers and the CSP, which can significantly change the selectivity (α).[5] For 5-HMT, it is recommended to screen temperatures (e.g., 15°C, 25°C, 40°C) during method development. A decrease in temperature often, but not always, increases resolution, though it will also increase retention time and backpressure.
Q5: What is a typical flow rate for this analysis on an analytical HPLC column?
A5: For standard analytical columns (e.g., 4.6 mm I.D.), a flow rate between 0.5 mL/min and 1.0 mL/min is a common starting point.[2][4] Chiral separations can be sensitive to flow rate; a lower flow rate can sometimes increase efficiency and improve resolution, so optimization is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 5-Hydroxymethyl Tolterodine enantiomers.
Issue 1: Poor or No Resolution (Resolution < 1.5)
| Potential Cause | Recommended Solution |
| Incorrect CSP | The selected chiral stationary phase may not be suitable. Screen different polysaccharide-based columns (e.g., CHIRALPAK® IC-3, AD-H, CHIRALCEL® OD-H).[1] |
| Inappropriate Mobile Phase | The polarity of the mobile phase may be too high or too low. Systematically vary the ratio of the alcohol modifier (e.g., IPA) in the hexane mobile phase. Try a range from 5% to 20% IPA. |
| Missing or Insufficient Additive | 5-HMT is basic and requires a basic additive to prevent peak tailing, which can obscure resolution. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1] |
| Temperature Not Optimized | Selectivity can be highly temperature-dependent. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).[5] |
| Incorrect Elution Order | If quantifying a minor enantiomer, ensure it elutes first for better integration. Sometimes changing the CSP or the alcohol modifier (e.g., from IPA to ethanol) can reverse the elution order. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | This is the most common cause of peak tailing for basic analytes. Increase the concentration of the basic additive (e.g., DEA or TEA) in the mobile phase, trying up to 0.2%.[1][6] |
| Column Overload | Injecting too much sample can lead to broad, tailing, or fronting peaks. Reduce the sample concentration or injection volume.[7] |
| Contaminated or Old Column | The column may have adsorbed contaminants from previous injections. Flush the column with a strong solvent (check the column's instruction manual for compatible solvents).[8] If performance is not restored, replace the column. |
| Sample Solvent Mismatch | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7] Ideally, dissolve the sample in the mobile phase itself. |
Issue 3: Long Retention Times or High Backpressure
| Potential Cause | Recommended Solution |
| Mobile Phase Polarity Too Low | Long retention times can be caused by a mobile phase that is too weak (too nonpolar). Increase the percentage of the alcohol modifier (e.g., IPA) to decrease retention. |
| Low Flow Rate | While good for resolution, a very low flow rate will extend the run time. Increase the flow rate (e.g., to 1.0 or 1.2 mL/min) if resolution allows. |
| Low Temperature | Lower temperatures increase mobile phase viscosity and retention. Increase the column temperature to reduce both backpressure and retention time. |
| Column Frit Blockage | High backpressure can indicate a blockage.[8] Ensure all samples and mobile phases are filtered. Try back-flushing the column (if permitted by the manufacturer) or replacing the inlet frit. |
Quantitative Data and Methodologies
The following tables summarize experimental conditions from published methods for separating 5-HMT or its parent compound, which provide excellent starting points for method development.
Table 1: Method Parameters for 5-Hydroxymethyl Tolterodine
| Parameter | Method Details | Reference |
| Analyte | 5-Hydroxymethyl Tolterodine Enantiomers | [1] |
| Column | CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm) | [1] |
| Mobile Phase | n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1, v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 40°C | [1] |
| Detection | UV at 235 nm | [1] |
| Retention Time (S-enantiomer) | ~16.5 min | [1] |
| Retention Time (R-enantiomer) | ~21.0 min | [1] |
Table 2: Comparative Methods for Tolterodine (Parent Compound)
| Parameter | Method A | Method B |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm) | Chiralcel® OD-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane / IPA (85:15, v/v) | n-Hexane / IPA (980:20, v/v) |
| Additives | 0.075% TEA + 0.05% TFA | 1 mL DEA + 0.6 mL TFA per L |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | UV at 283 nm | Not Specified |
| Reference | [2] | [4] |
Experimental Protocol Example
Objective: To develop a chiral HPLC method for the separation of 5-Hydroxymethyl Tolterodine enantiomers based on a published method.[1]
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector, column oven, and autosampler.
-
Column: CHIRALPAK® IC-3, 250 x 4.6 mm, 3 µm.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade n-Hexane, Isopropyl Alcohol (IPA), and Diethylamine (DEA) in a ratio of 950:50:1 by volume. For 1 liter, this corresponds to 950 mL n-Hexane, 50 mL IPA, and 1 mL DEA. Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 5-Hydroxymethyl Tolterodine at 1 mg/mL in the mobile phase.
-
Prepare a working standard for injection by diluting the stock solution to a final concentration of 0.1 mg/mL using the mobile phase.
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the working standard and record the chromatogram.
-
Identify the two enantiomer peaks. Based on the reference, they should elute at approximately 16.5 and 21.0 minutes.[1]
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is considered baseline separation.
-
If resolution is inadequate, systematically adjust the percentage of IPA or the column temperature as outlined in the troubleshooting guide.
-
Visualizations
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing a chiral separation method for 5-HMT.
Caption: A typical workflow for chiral method development.
Troubleshooting Logic for Poor Resolution
This diagram provides a decision-making path for addressing poor resolution.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. jocpr.com [jocpr.com]
- 2. An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: Forced Degradation Studies of Tolterodine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on tolterodine and its metabolites.
Troubleshooting Guides
Q1: I'm observing a significant loss of the parent drug peak under basic hydrolysis conditions, but no major degradation peaks are appearing. What could be the issue?
A1: This could be due to several factors:
-
Precipitation: The degradants formed under basic conditions might be insoluble in the mobile phase, leading to their precipitation and failure to be detected by the HPLC system. Try altering the diluent or mobile phase composition to improve solubility.
-
Lack of Chromophore: Some degradation products may lack a significant UV-absorbing chromophore at the detection wavelength used for tolterodine (typically around 210 nm or 290 nm).[1][2] Consider using a Photo Diode Array (PDA) detector to screen across a wider range of wavelengths or employing a mass spectrometer (MS) for detection.
-
High Polarity: The degradants might be highly polar and eluting with the solvent front. A gradient elution method with a weaker initial mobile phase might be necessary to retain and separate these compounds.
Q2: My mass balance for the oxidative degradation study is low. Where could the remaining mass have gone?
A2: A low mass balance in oxidative stress studies can be attributed to:
-
Formation of Non-UV Active Species: Similar to basic degradation, oxidative stress can lead to the formation of products with poor or no UV absorbance.
-
Volatile Degradants: The degradation process might have produced volatile compounds that are lost during sample preparation or analysis.
-
Adsorption: Degradation products might be adsorbing to the HPLC column or sample vials. Using silanized vials and evaluating different column chemistries could mitigate this.
-
Incomplete Elution: Some degradants may be strongly retained on the column. A thorough column wash after each run is recommended.
Q3: I am seeing a new peak in my stability samples of a tolterodine tartrate tablet formulation that is not present in the stressed drug substance. What is its likely origin?
A3: This scenario strongly suggests an interaction between tolterodine and one or more excipients in the formulation. An identified degradation product, 6-methyl-4-phenylchroman-2-ol, has been shown to form from the interaction between tolterodine and excipients under high temperature and humidity conditions.[3] It is crucial to perform forced degradation studies on the placebo to identify any excipient-related degradation peaks.[4]
Q4: The retention time of my tolterodine peak is shifting between injections. How can I improve the reproducibility of my HPLC method?
A4: Retention time shifts are often due to:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like tolterodine. Prepare fresh mobile phase daily and ensure the pH is consistent.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1]
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to variability. Use a reliable gradient proportioning valve or prepare the mobile phase by accurately measuring each component.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is tolterodine most likely to degrade?
A1: Tolterodine shows significant degradation under basic hydrolysis (e.g., 1N NaOH at 80°C for 2 hours) and oxidative conditions (e.g., 6% H2O2 at 50°C for 2 hours).[4] Some degradation is also observed under thermal stress (e.g., 105°C for 24 hours).[4]
Q2: Is tolterodine stable to acid, light, and humidity?
A2: Tolterodine is relatively stable under acidic hydrolysis (e.g., 1N HCl at 80°C for 2 hours), hydrolytic (water at 80°C for 2 hours), photolytic (exposed to 1.2 million lux hours visible light and 200 watt h/m² UV light), and humidity (25°C/90% RH for 7 days) conditions.[4]
Q3: What are the known degradation products of tolterodine?
A3: Two notable degradation products identified in the literature are:
-
N,N des diisopropyl tolterodine: Characterized as an impurity and potential degradant.[4]
-
6-methyl-4-phenylchroman-2-ol: An impurity that can be generated from the interaction between tolterodine and excipients under high temperature and humidity.[3]
Q4: What is the major active metabolite of tolterodine?
A4: The major pharmacologically active metabolite of tolterodine is its 5-hydroxymethyl derivative.[5][6] This metabolite is as potent as the parent drug.[5]
Q5: What analytical techniques are suitable for forced degradation studies of tolterodine?
A5:
-
Separation and Quantification: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or PDA detectors are the most common techniques for separating and quantifying tolterodine and its degradation products.[4][5]
-
Identification: Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for the structural elucidation and identification of degradation products and metabolites.[5][6]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for Tolterodine
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation |
| Acid Hydrolysis | 1 N HCl | 2 hours | 80°C | Stable[4] |
| Base Hydrolysis | 1 N NaOH | 2 hours | 80°C | Significant degradation[4] |
| Oxidation | 6% H₂O₂ | 2 hours | 50°C | Slight degradation[4] |
| Thermal | - | 24 hours | 105°C | Slight degradation[4] |
| Photolytic | 1.2 million lux h (visible) & 200 Wh/m² (UV) | - | 25°C | Stable[4] |
| Hydrolytic | Water | 2 hours | 80°C | Stable[4] |
| Humidity | - | 7 days | 25°C/90% RH | Stable[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tolterodine Tartrate
-
Preparation of Stock Solution: Accurately weigh and dissolve tolterodine tartrate in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at 50°C for 2 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. After exposure, dissolve the solid in the diluent to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the solid in the diluent to achieve a final concentration of 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the diluent and protecting it from degradation conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: X-terra C18 (250 x 4.6 mm, 5.0 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
System Suitability: Perform system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of injections) before sample analysis.
Mandatory Visualization
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. jocpr.com [jocpr.com]
- 4. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for (Rac)-5-Hydroxymethyl Tolterodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantitative determination of (Rac)-5-Hydroxymethyl Tolterodine, the primary active metabolite of the antimuscarinic agent tolterodine. The following sections detail experimental protocols, present comparative data on method validation parameters, and visualize the analytical workflows, offering a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
Comparison of Bioanalytical Methods
The selection of a bioanalytical method is critical for the accurate assessment of pharmacokinetic and toxicokinetic properties of drug candidates. This section compares the performance of commonly employed analytical techniques for the quantification of this compound in biological matrices. The data presented below is a synthesis of findings from various published studies.
Table 1: Performance Comparison of Bioanalytical Methods
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |
| Linearity Range (ng/mL) | 0.02 - 5.0 | 0.046 - 30 | 0.5 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 | 0.046 | 0.5 |
| Accuracy (%) | 98.08 - 104.67 | Within ±7 | 87 - 110 |
| Precision (RSD %) | 1.38 - 4.25 | < 11 | < 10 |
| Internal Standard | 5-Hydroxymethyl Tolterodine-d14 | Propranolol | Deuterium-labelled 5-Hydroxymethyl Tolterodine |
| Biological Matrix | Rat Plasma | Human Plasma | Human Plasma, Serum, Urine |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid or Solid-Phase Extraction |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful bioanalytical method validation. This section outlines the methodologies for the compared techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is widely regarded as the gold standard for its high sensitivity and selectivity.
a. Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 200 µL of plasma sample, add 25 µL of internal standard solution (5-Hydroxymethyl Tolterodine-d14).
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isoamyl alcohol).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic Conditions [1]
-
Column: A suitable reversed-phase column, such as a C18 or a specialized column like Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 20:80 (v/v) mixture of 10 mM ammonium acetate and acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This technique offers an alternative to LC-MS/MS, particularly when dealing with volatile and thermally stable compounds. Derivatization is often required to improve the chromatographic properties of the analyte.
a. Sample Preparation (Solid-Phase Extraction and Derivatization) [3]
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma/serum/urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., a silylating reagent like BSTFA with 1% TMCS).[3]
-
Heat the mixture to facilitate the derivatization reaction.
-
Inject an aliquot into the GC-MS system.
b. Chromatographic Conditions [3]
-
Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient program is typically used to ensure good separation and peak shape. For example, start at a lower temperature and ramp up to a higher temperature.
-
Injection Mode: Splitless injection.
c. Mass Spectrometric Conditions [3]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for the derivatized this compound and its internal standard are selected for quantification.
Workflow Visualizations
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: General workflow for bioanalytical method validation.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparing the pharmacological profile of (Rac)-5-Hydroxymethyl Tolterodine to tolterodine.
A Comparative Pharmacological Profile: Tolterodine vs. (Rac)-5-Hydroxymethyl Tolterodine
This guide provides a detailed, objective comparison of the pharmacological profiles of tolterodine and its principal active metabolite, this compound (5-HMT). Tolterodine is a well-established competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1][2] Following oral administration, it is extensively metabolized by the liver into 5-HMT, which possesses a similar antimuscarinic activity and contributes significantly to the overall therapeutic effect.[1][3][4] This document synthesizes experimental data to delineate the similarities and differences in their pharmacodynamic and pharmacokinetic properties, offering valuable insights for researchers and drug development professionals.
Pharmacodynamic Comparison
Mechanism of Action
Both tolterodine and its 5-HMT metabolite function as potent, competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][4] They exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[2][5] By blocking mAChRs in the detrusor muscle of the urinary bladder (predominantly M2 and M3 subtypes), these compounds inhibit acetylcholine-induced contractions, thereby reducing detrusor pressure and increasing bladder capacity.[1][6] Neither compound shows significant selectivity among the five human muscarinic receptor subtypes (M1-M5).[5]
Caption: Muscarinic receptor signaling pathway in bladder smooth muscle and site of antagonism.
Receptor Binding Affinity and Functional Activity
Both compounds are potent muscarinic antagonists. Experimental data from functional assays on isolated guinea pig bladder strips show that 5-HMT is slightly more potent than the parent compound in inhibiting carbachol-induced contractions.[5] Radioligand binding assays confirm that 5-HMT has a high affinity for all five human muscarinic receptor subtypes.[7][8]
Table 1: Muscarinic Receptor Binding Affinity and Functional Potency
| Compound | Target | Assay Type | Value | Source |
|---|---|---|---|---|
| Tolterodine | Muscarinic Receptors | Functional Inhibition (Guinea Pig Bladder) | IC₅₀: 14 nM | [5] |
| (Rac)-5-HMT | Muscarinic Receptors | Functional Inhibition (Guinea Pig Bladder) | IC₅₀: 5.7 nM | [5] |
| (Rac)-5-HMT | Muscarinic Receptors | Functional Inhibition (Guinea Pig Bladder) | K_B: 0.84 nM | [7][8] |
| (Rac)-5-HMT | Human M1 Receptor | Radioligand Binding | K_i: 2.3 nM | [7][8] |
| (Rac)-5-HMT | Human M2 Receptor | Radioligand Binding | K_i: 2.0 nM | [7][8] |
| (Rac)-5-HMT | Human M3 Receptor | Radioligand Binding | K_i: 2.5 nM | [7][8] |
| (Rac)-5-HMT | Human M4 Receptor | Radioligand Binding | K_i: 2.8 nM | [7][8] |
| (Rac)-5-HMT | Human M5 Receptor | Radioligand Binding | K_i: 2.9 nM |[7][8] |
Pharmacokinetic Comparison
The most significant differences between tolterodine and 5-HMT lie in their pharmacokinetic profiles, particularly their metabolism and physicochemical properties.
Metabolism
Tolterodine undergoes extensive first-pass metabolism in the liver.[6] The primary metabolic pathway is oxidation of the 5-methyl group to form 5-HMT, a reaction catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[9][10] In individuals who are "poor metabolizers" (lacking functional CYP2D6), tolterodine is metabolized via a secondary pathway, N-dealkylation by CYP3A4, to an inactive metabolite.[6][9] This genetic polymorphism leads to significant variability in the plasma concentrations of tolterodine and 5-HMT.[11] Extensive metabolizers have low levels of tolterodine and high levels of 5-HMT, whereas poor metabolizers have significantly higher concentrations of tolterodine and negligible levels of 5-HMT.[3][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolterodine Monograph for Professionals - Drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tolterodine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The following sections detail the experimental protocols and performance characteristics of commonly employed techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a prevalent method for bioanalytical studies.[1]
Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[2] After oral administration, it is extensively metabolized in the liver, primarily forming the 5-hydroxymethyl derivative, which is also pharmacologically active.[2][3] Accurate and reliable quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies. A variety of analytical techniques have been developed and validated for this purpose, including HPLC with different detectors and hyphenated techniques like LC-MS/MS.[1]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods used for the determination of tolterodine and 5-HMT in biological matrices, predominantly human and rat plasma.
Table 1: LC-MS/MS Methods for Simultaneous Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Rat Plasma[2][4] | Human Plasma[5] | Human Plasma[6] | Human Plasma[7] |
| Linearity Range (Tolterodine) | 20.00–5000.00 pg/mL[2][4] | 0.025–10 ng/mL[5] | 49 pg/mL - 30 ng/mL[6] | LLOQ: 0.02 ng/mL[7] |
| Linearity Range (5-HMT) | 20.00–5000.00 pg/mL[2][4] | 0.025–10 ng/mL[5] | 46 pg/mL - 30 ng/mL[6] | LLOQ: 0.02 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) (Tolterodine) | 20.00 pg/mL[2] | 0.025 ng/mL[5] | 49 pg/mL[6] | 15.0 pg/mL[8] |
| Lower Limit of Quantification (LLOQ) (5-HMT) | 20.00 pg/mL[2] | 0.025 ng/mL[5] | 46 pg/mL[6] | 20.0 pg/mL[8] |
| Intra-day Precision (%CV) (Tolterodine) | 0.62–6.36%[2][4] | Within acceptable limits[5] | < 11%[6] | Not specified |
| Inter-day Precision (%CV) (Tolterodine) | 1.73–4.84%[2][4] | Within acceptable limits[5] | < 11%[6] | Not specified |
| Intra-day Precision (%CV) (5-HMT) | 1.38–4.22%[2][4] | Within acceptable limits[5] | < 11%[6] | Not specified |
| Inter-day Precision (%CV) (5-HMT) | 1.62–4.25%[2][4] | Within acceptable limits[5] | < 11%[6] | Not specified |
| Intra-day Accuracy (Tolterodine) | 98.75–103.56%[2][4] | Within acceptable limits[5] | Did not exceed 7%[6] | Not specified |
| Inter-day Accuracy (Tolterodine) | 99.20–104.40%[2][4] | Within acceptable limits[5] | Did not exceed 7%[6] | Not specified |
| Intra-day Accuracy (5-HMT) | 98.08–104.67%[2][4] | Within acceptable limits[5] | Did not exceed 7%[6] | Not specified |
| Inter-day Accuracy (5-HMT) | 98.73–103.06%[2][4] | Within acceptable limits[5] | Did not exceed 7%[6] | Not specified |
Table 2: HPLC Methods for Quantification of Tolterodine
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Technique | HPLC-UV | HPLC-UV[9] | HPLC-UV[10] | HPLC-Fluorescence[11] |
| Linearity Range | 200.60-601.80 µg/mL | 10.0 – 60.0 µg/mL[9] | 5-30 μg/mL[10] | 1–15 µg/mL[11] |
| Correlation Coefficient (r²) | 0.99 | >0.999[9] | >0.999[10] | >0.9995[11] |
| Mean Recovery | 101.17% | Not specified | 100.36%[10] | 100.56-101.79% (plasma), 99.53-101.84% (urine)[11] |
| Limit of Detection (LOD) | Not specified | Not specified | 1.52 μg/ml[12] | 0.30 µg/mL[11] |
| Limit of Quantification (LOQ) | Not specified | Not specified | 4.63 μg/ml[12] | 0.92 µg/mL[11] |
| Precision (%RSD) | < 2.0% | < 2.0%[9] | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS for Tolterodine and 5-HMT in Rat Plasma [2][4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Mass Spectrometry:
Method 2: LC-MS/MS for Tolterodine and Metabolites in Human Plasma [5]
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether.[5]
-
Chromatographic Separation:
-
Mass Spectrometry:
Method 3: HPLC-UV for Tolterodine Tartrate
-
Chromatographic Separation:
-
Column: Reversed-phase C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Mixture of buffer solution (2.88 g ammonium dihydrogen orthophosphate in 1 L of water) and methanol (40:60), with 5 mL/L of triethylamine, adjusted to pH 7.0.
-
Flow Rate: 1.5 mL/min.
-
-
Detection:
-
Wavelength: 220 nm.
-
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for LC-MS/MS Analysis of Tolterodine and 5-HMT.
Caption: Metabolic Pathway of Tolterodine.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cliantha.com [cliantha.com]
- 8. axisclinicals.com [axisclinicals.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. Green HPLC-Fluorescence detection method for concurrent analysis of Tamsulosin hydrochloride and Tolterodine tartrate in dosage forms and biological fluids | Scilit [scilit.com]
- 12. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]
Unraveling the Stereoselectivity of 5-Hydroxymethyl Tolterodine at Muscarinic Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the relative potency of the enantiomers of 5-Hydroxymethyl Tolterodine (5-HMT) at muscarinic acetylcholine receptors (mAChRs). The information is supported by experimental data and detailed methodologies to facilitate further research and development in this area.
5-Hydroxymethyl Tolterodine, the principal active metabolite of the antimuscarinic agents tolterodine and fesoterodine, is a potent competitive antagonist at all five muscarinic receptor subtypes (M1-M5). While the parent drug, tolterodine, is administered as the (R)-enantiomer, the stereoselectivity of its pharmacologically active metabolite, 5-HMT, at the receptor level is a critical aspect of its overall therapeutic profile. This guide delves into the binding affinities of the individual (R)- and (S)-enantiomers of 5-HMT, providing a clearer understanding of their contribution to muscarinic receptor blockade.
Comparative Analysis of Enantiomeric Potency
While comprehensive data directly comparing the binding affinities of the individual (R)- and (S)-enantiomers of 5-Hydroxymethyl Tolterodine at all muscarinic receptor subtypes is limited in publicly available literature, the racemic mixture of 5-HMT has been shown to be a potent muscarinic antagonist with high affinity across all five receptor subtypes. It is understood that both tolterodine and its 5-hydroxymethyl metabolite exhibit a high degree of specificity for muscarinic receptors, with negligible activity at other neurotransmitter receptors and cellular targets like calcium channels[1].
The racemic form of 5-HMT, also known as PNU-200577, has demonstrated potent antagonist activity. For instance, in vitro studies have shown its effectiveness in inhibiting carbachol-induced contractions of guinea-pig isolated urinary bladder strips[2].
Below is a summary of the binding affinities for the racemic mixture of 5-Hydroxymethyl Tolterodine at the five human muscarinic receptor subtypes.
| Receptor Subtype | (Rac)-5-Hydroxymethyl Tolterodine Ki (nM) |
| M1 | 2.3 |
| M2 | 2.0 |
| M3 | 2.5 |
| M4 | 2.8 |
| M5 | 2.9 |
Data sourced from studies on the racemic mixture of 5-Hydroxymethyl Tolterodine.
This table highlights the non-selective nature of racemic 5-HMT, with Ki values in the low nanomolar range across all M1-M5 receptor subtypes.
Experimental Protocols
The determination of the binding affinities of the 5-Hydroxymethyl Tolterodine enantiomers at muscarinic receptors typically involves radioligand binding assays. Below is a detailed methodology generalized from common practices in the field.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of the (R)- and (S)-enantiomers of 5-Hydroxymethyl Tolterodine at human M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compounds: (R)-5-Hydroxymethyl Tolterodine and (S)-5-Hydroxymethyl Tolterodine, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Atropine or another high-affinity muscarinic antagonist at a high concentration (e.g., 1 µM).
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) containing a protease inhibitor cocktail.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Cell Harvester
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
CHO-K1 cells expressing the specific muscarinic receptor subtype are cultured and harvested.
-
The cells are homogenized in ice-cold assay buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([³H]NMS, typically at a concentration close to its Kd value).
-
Add increasing concentrations of the test compounds ((R)-5-HMT or (S)-5-HMT).
-
For the determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Figure 1. Workflow for determining the binding affinity of 5-HMT enantiomers.
Muscarinic Receptor Signaling Pathway
The antagonistic action of 5-Hydroxymethyl Tolterodine at muscarinic receptors blocks the downstream signaling cascades initiated by acetylcholine. The primary signaling pathways for the M1, M3, and M5 receptors involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The M2 and M4 receptors are coupled to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Figure 2. Muscarinic receptor signaling pathways and the antagonistic action of 5-HMT.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (Rac)-5-Hydroxymethyl Tolterodine in Biological Matrices
This guide provides a comparative overview of various analytical methods for the quantification of (Rac)-5-Hydroxymethyl Tolterodine, the primary active metabolite of Tolterodine. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for evaluating assay performance and methodologies. While no formal inter-laboratory comparison studies were publicly available, this document compiles and compares data from several validated bioanalytical methods.
Quantitative Assay Performance
The performance of different analytical methods for the quantification of this compound is summarized in the table below. The data is extracted from published studies and highlights key validation parameters.
| Methodology | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Serum, Urine | 0.5 - 50 | 0.5 ng/mL | < 10% | < 10% | 87-110% | 87-110% | [1] |
| Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) | Human Plasma | 0.046 - 30 | 46 pg/mL | < 11% | < 11% | 93-107% | 93-107% | [2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rat Plasma | 0.02 - 5 | 20 pg/mL | 1.38 - 4.22% | 1.62 - 4.25% | 98.08 - 104.67% | 98.73 - 103.06% | [3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serum, Plasma, Urine | 0.10 - 10 (Serum), 0.02 - 20 (Plasma), 1.00 - 1000 (Urine) | 0.10 ng/mL (Serum), 0.02 ng/mL (Plasma), 1.00 ng/mL (Urine) | ≤ 7.2% (Serum), ≤ 3.3% (Plasma), ≤ 6.3% (Urine) | Not Reported | -3.0 to 0.8% (Serum), -7.1 to -4.5% (Plasma), -1.5 to 0.4% (Urine) | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the quantification of this compound are crucial for reproducibility and comparison. Below are summaries of the experimental protocols from the cited literature.
1. Gas Chromatography-Mass Spectrometry (GC-MS) [1]
-
Sample Preparation: Analytes were extracted from plasma, serum, or urine using either liquid-liquid extraction or solid-phase extraction. The extracted compounds were then derivatized with a silyl reagent.
-
Internal Standard: A deuterium-labelled internal standard was utilized.
-
Instrumentation: A capillary gas chromatograph coupled to a mass spectrometer.
-
Quantification: Selected ion monitoring (SIM) was used to quantify the derivatized analytes. A single-level calibration curve was employed for the quantification of concentrations.
2. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) [2]
-
Sample Preparation: Liquid-liquid extraction of the compounds from human plasma was performed using tert-butylmethylether.
-
Internal Standard: Propranolol was used as the internal standard.
-
Chromatography: Hydrophilic interaction chromatography was performed on a silica column (30mm x 4.6mm, 3µm particles) with a mobile phase consisting of acetonitrile and 20mM ammonium acetate (70:30, v/v).
-
Mass Spectrometry: Quantification was achieved using a tandem mass spectrometer in positive-ion mode with selected reaction monitoring (SRM). The transition for 5-hydroxymethyl tolterodine was m/z 342 -> 223.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]
-
Sample Preparation: The drug, metabolite, and internal standards were extracted from rat plasma using a liquid-liquid extraction method.
-
Internal Standard: 5-hydroxy methyl tolterodine-d14 was used as the internal standard.
-
Chromatography: Chromatographic separation was achieved on an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 μm) with an isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM) in positive mode. The transition for 5-hydroxy methyl tolterodine was m/z 342.2 -> 223.1.
Experimental Workflow Diagram
The following diagram illustrates a generalized experimental workflow for the quantification of this compound in biological samples based on the common steps identified in the reviewed methodologies.
Caption: General workflow for this compound quantification.
References
- 1. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-5-Hydroxymethyl Tolterodine: A Certified Impurity Standard for Fesoterodine Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This guide provides a comprehensive comparison of (Rac)-5-Hydroxymethyl Tolterodine as a certified impurity standard for the analysis of Fesoterodine, a medication used to treat overactive bladder. We will delve into its performance compared to other potential impurity standards, supported by experimental data and detailed analytical protocols.
Fesoterodine, a prodrug, is rapidly metabolized to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1][2]. Therefore, this compound, the racemic mixture of this active metabolite, serves as a critical reference standard for the accurate identification and quantification of this major metabolite and potential impurity in fesoterodine drug substances and products. The use of certified reference materials is essential for method validation, impurity profiling, and ensuring compliance with regulatory requirements set forth by bodies like the ICH[3].
Comparative Analysis of Fesoterodine Impurity Standards
The selection of an appropriate certified impurity standard is crucial for the accuracy and reliability of analytical results. While several potential impurities of fesoterodine have been identified, this compound is of primary importance due to its direct metabolic relationship with the active pharmaceutical ingredient (API). Other process-related impurities and degradation products, such as the diol impurity, propionate impurity, and diester impurity, also require monitoring[4].
The following table summarizes the key performance characteristics of this compound compared to other potential certified impurity standards for fesoterodine. The data for this compound is based on commercially available information, while the data for other impurities are representative and may vary between suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific lot data[1][5].
| Feature | This compound | Fesoterodine Diol Impurity | Fesoterodine Propionate Impurity | Fesoterodine Diester Impurity |
| Purity (as per CoA) | 98.95%[6][7] | Typically >95% (CoA available upon request) | Typically >95% (CoA available upon request) | Typically >95% (CoA available upon request) |
| Identity Confirmation | 1H NMR, 13C NMR, Mass Spectrometry | 1H NMR, 13C NMR, Mass Spectrometry | 1H NMR, 13C NMR, Mass Spectrometry | 1H NMR, 13C NMR, Mass Spectrometry |
| Traceability | Traceable to pharmacopeial standards (e.g., USP, EP) often available | Traceability information provided in CoA | Traceability information provided in CoA | Traceability information provided in CoA |
| Relevance | Major active metabolite of Fesoterodine | Known process-related impurity | Known process-related impurity | Known process-related impurity |
| Availability | Commercially available from multiple suppliers | Commercially available from specialized suppliers | Commercially available from specialized suppliers | Commercially available from specialized suppliers |
Experimental Protocols
Accurate quantification of fesoterodine and its impurities relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is a representative example of a stability-indicating HPLC method for the determination of fesoterodine and its related substances.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 10-90% B
-
10-15 min: 90% B
-
15-16 min: 90-10% B
-
16-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound certified reference standard in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range for calibration.
-
Prepare the fesoterodine sample solution at a known concentration in the same diluent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification
This method is suitable for the trace-level quantification of this compound in complex matrices.
-
Chromatographic System:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: Optimized for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized for maximum sensitivity and specificity.
-
Visualizing the Fesoterodine Metabolic Pathway and Analytical Workflow
To better understand the relationship between fesoterodine and its primary metabolite, as well as the typical analytical workflow for impurity analysis, the following diagrams are provided.
Metabolic conversion of Fesoterodine to its active metabolite.
A typical workflow for the analysis of impurities in Fesoterodine.
References
- 1. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) (1380491-71-3) for sale [vulcanchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Fesoterodine Impurities | SynZeal [synzeal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Analytical Landscape for (Rac)-5-Hydroxymethyl Tolterodine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of tolterodine and its metabolites, the accurate quantification of (Rac)-5-Hydroxymethyl Tolterodine is critical. This active metabolite plays a significant role in the therapeutic effect of the parent drug, making its precise measurement essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of the established analytical methods for this compound and explores the potential development of antibody-based immunoassays.
Currently, there are no commercially available antibodies specifically targeting this compound. The gold standard for its quantification relies on highly specific and sensitive chromatographic techniques. This guide will delve into a comparison of these methods and then discuss the theoretical framework and challenges associated with the development of a specific antibody for this small molecule.
I. Comparison of Established Analytical Methods
The primary methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both offer high specificity and sensitivity, crucial for bioanalytical studies.
Quantitative Data Summary
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. |
| Sample Preparation | Typically involves protein precipitation and/or liquid-liquid extraction.[1][2] | Requires derivatization to increase volatility and thermal stability.[3] |
| Specificity | Very high, based on chromatographic retention time and mass-to-charge ratio of parent and fragment ions.[1][2] | High, based on retention time and mass fragmentation pattern.[3] |
| Sensitivity | High, with Lower Limits of Quantification (LLOQ) reported in the low pg/mL range.[1][2] | Good, with LLOQ typically in the ng/mL range.[3] |
| Throughput | Generally higher due to faster analysis times and easier sample preparation. | Can be lower due to the additional derivatization step. |
| Matrix Effects | Can be a concern, requiring careful method development and use of internal standards. | Less prone to ion suppression/enhancement compared to LC-MS/MS. |
| Instrumentation Cost | High initial investment and maintenance costs. | Generally lower initial cost compared to LC-MS/MS. |
II. Experimental Protocols for Established Methods
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely adopted for its high sensitivity and specificity in quantifying tolterodine and its metabolites in plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether) for extraction.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or phenyl-hexyl column, is typically used.[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, a common transition is m/z 342.2 → 223.1.[2]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the determination of tolterodine and its metabolites.[3]
1. Sample Preparation (including Derivatization):
-
Perform liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried residue.
-
Heat the mixture to facilitate the derivatization reaction, which makes the analytes more volatile.
2. GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions characteristic of the derivatized analyte and internal standard for quantification.
III. The Prospect of Antibody-Based Immunoassays
While chromatographic methods are the current standard, immunoassays, if developed, could offer advantages in terms of speed, cost-effectiveness, and ease of use for high-throughput screening. However, developing a specific antibody for a small molecule like this compound presents several challenges.
Challenges in Small Molecule Antibody Development
-
Low Immunogenicity: Small molecules like this compound are generally not immunogenic on their own and cannot elicit an immune response to produce antibodies.[][5]
-
Hapten Conjugation: To make the small molecule immunogenic, it must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH). This complex is known as a hapten-carrier conjugate.[6][7][8] The site of conjugation on the small molecule is crucial for the specificity of the resulting antibodies.
-
Specificity and Cross-Reactivity: A key challenge is to generate antibodies that can distinguish this compound from the parent drug, tolterodine, and other metabolites. The structural similarity between these compounds increases the likelihood of cross-reactivity. The design of the hapten and the conjugation strategy are critical to expose unique epitopes of the target molecule.
Theoretical Workflow for Antibody Development
The development of a specific antibody and a corresponding immunoassay would typically follow these steps:
Caption: A generalized workflow for the development of antibodies against a small molecule like this compound.
IV. Visualizing the Comparison and Workflow
To further clarify the relationships and processes discussed, the following diagrams are provided.
Logical Comparison of Analytical Methods
Caption: A comparative relationship diagram of analytical methods for this compound based on key performance attributes.
Signaling Pathway of Tolterodine and its Active Metabolite
Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, are competitive antagonists of muscarinic receptors. Their primary therapeutic effect in treating overactive bladder is achieved by blocking these receptors in the bladder detrusor muscle.
Caption: Simplified signaling pathway showing the antagonistic action of tolterodine and its active metabolite on muscarinic M3 receptors in the bladder.
Conclusion
For the foreseeable future, LC-MS/MS and GC-MS will remain the methods of choice for the specific and sensitive quantification of this compound in research and clinical settings. While the development of a specific antibody for this metabolite is theoretically possible, it presents significant challenges that must be overcome to achieve the desired specificity. Should a highly specific antibody become available, it could pave the way for the development of rapid and cost-effective immunoassays, which would be a valuable addition to the analytical toolkit for researchers in this field.
References
- 1. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Tolterodine and its Metabolites Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), across various species, including humans, dogs, rats, and mice. The information presented is intended to support preclinical research and drug development efforts by offering a clear, data-driven overview of species-specific differences in the absorption, distribution, metabolism, and excretion of this compound.
Executive Summary
Tolterodine, a muscarinic receptor antagonist, undergoes extensive metabolism that varies significantly across species. In humans, mice, and dogs, the primary metabolic pathway involves the oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT)[1]. This is followed by further oxidation to the 5-carboxylic acid and N-dealkylation. In contrast, rats exhibit a more diverse and extensive metabolic profile, which includes hydroxylation of the unsubstituted benzene ring[1]. These metabolic differences result in notable variations in the pharmacokinetic parameters of tolterodine and 5-HMT among species, a critical consideration for the extrapolation of preclinical data to human clinical trials.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for tolterodine and its active metabolite, 5-HMT, in humans, dogs, rats, and mice. These values have been compiled from various preclinical and clinical studies. It is important to note that experimental conditions such as dose and formulation may vary between studies.
Table 1: Pharmacokinetic Parameters of Tolterodine in Different Species
| Parameter | Human (Extensive Metabolizers) | Human (Poor Metabolizers) | Dog | Rat | Mouse |
| Tmax (h) | 1-2 | 2-4 | ~1 | < 1 | < 1 |
| Cmax (ng/mL) | 1.2 ± 0.6 (2 mg dose) | 6.8 ± 3.7 (2 mg dose) | ~103 µg/L (1 mg/kg dose)[2] | Data not available | Data not available |
| AUC (ng·h/mL) | 3.5 ± 2.5 (2 mg dose) | 36.1 ± 29.5 (2 mg dose) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | ~2 | ~10 | < 2[3] | < 2[3] | < 2[3] |
| Oral Bioavailability (%) | 17 | 65 | 58-63[3] | 2-20[3] | 2-20[3] |
| Clearance (L/h/kg) | 0.23-0.52 | Data not available | 1.4[3] | 10-15[3] | 10-15[3] |
Table 2: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine (5-HMT) in Different Species
| Parameter | Human (Extensive Metabolizers) | Human (Poor Metabolizers) | Dog | Rat | Mouse |
| Tmax (h) | ~2 | Not applicable (minimal formation) | Data not available | 0.25[4] | Data not available |
| Cmax (ng/mL) | 1.6 ± 0.6 (2 mg dose) | Not applicable (minimal formation) | ~25 µg/L (1 mg/kg dose)[2] | 3854.59 pg/mL (0.072 mg/200g i.v. dose)[4] | Data not available |
| AUC (ng·h/mL) | 6.9 ± 3.4 (2 mg dose) | Not applicable (minimal formation) | Data not available | 12,540.83 pg·h/mL (0.072 mg/200g i.v. dose)[4] | Data not available |
| Half-life (t½) (h) | ~3 | Not applicable (minimal formation) | Data not available | 3.25 (0.072 mg/200g i.v. dose)[4] | Data not available |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol outlines a typical experimental design for assessing the pharmacokinetics of tolterodine and its metabolites following oral administration in rats.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 200-250 g) are used. Animals are fasted overnight before drug administration with free access to water.
-
Drug Administration: Tolterodine is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of tolterodine and 5-HMT are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
Analytical Method for Quantification of Tolterodine and 5-HMT in Plasma by LC-MS/MS
This section details a typical LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT in plasma samples.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of tolterodine or 5-HMT) is added to the plasma samples before extraction to correct for variability.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for tolterodine, 5-HMT, and the internal standard.
-
Calibration and Quantification: A calibration curve is constructed by analyzing a series of plasma standards with known concentrations of tolterodine and 5-HMT. The concentrations of the analytes in the study samples are then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Tolterodine
Caption: Metabolic pathway of tolterodine.
Experimental Workflow for a Comparative Pharmacokinetic Study
References
- 1. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Dilution Integrity for High-Concentration 5-HMT Plasma Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy of bioanalytical data is paramount. This is particularly critical when dealing with high-concentration samples that require dilution to fall within the calibrated range of an assay. This guide provides a comprehensive overview of the validation of dilution integrity for 5-hydroxymethyl-2'-deoxyuridine (5-HMT) in plasma samples, offering a comparison with standard methodologies and presenting supporting experimental data.
5-hydroxymethyl-2'-deoxyuridine (5-HMT) is a nucleoside analog that serves as a significant biomarker for oxidative DNA damage and has been investigated for its potential role in carcinogenesis.[1][2] Its accurate quantification in plasma is crucial for various research and clinical applications, including cancer studies and the evaluation of antiviral and anticancer therapies.[3][4] When plasma concentrations of 5-HMT exceed the upper limit of quantification (ULOQ) of a bioanalytical method, samples must be diluted. The process of dilution integrity validation ensures that this dilution step does not introduce a significant error in the final concentration measurement.
Regulatory Framework for Dilution Integrity
Regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established clear guidelines for bioanalytical method validation, including dilution integrity.[5][6][7] The core principle is to demonstrate that diluting a sample with a blank matrix does not affect the accuracy and precision of the analytical method.[5][8] Key requirements from the ICH M10 guideline include:
-
Analyte Concentration: Dilution integrity should be demonstrated by spiking a matrix with the analyte at a concentration above the ULOQ.
-
Replicates: A minimum of five determinations per dilution factor is required.
-
Acceptance Criteria: The accuracy and precision for the diluted samples should be within ±15%.[6][9]
Experimental Protocol: A Comparative Approach
The validation of dilution integrity for 5-HMT in plasma is typically performed using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a specific, publicly available, detailed protocol for 5-HMT dilution integrity validation is not common, a robust method can be synthesized from established practices for similar small molecules and folates.[10][11][12]
Key Experimental Steps:
-
Preparation of Spiked Quality Control (QC) Samples:
-
A high-concentration spiking solution of 5-HMT is prepared in a suitable solvent (e.g., methanol/water).
-
This solution is then used to spike blank human plasma to achieve a final concentration significantly above the ULOQ of the intended assay (e.g., 5-10 times the ULOQ). This serves as the high-concentration QC (HCQC) sample.
-
-
Sample Dilution:
-
The HCQC sample is diluted with blank human plasma at various dilution factors (e.g., 1:10, 1:20, 1:50). The chosen dilution factors should be representative of the expected dilutions for the study samples.
-
-
Sample Preparation (Protein Precipitation):
-
An internal standard (IS) working solution (e.g., a stable isotope-labeled 5-HMT) is added to the diluted QC samples, calibration standards, and blank plasma.
-
A protein precipitation agent, such as acetonitrile or methanol, is added to precipitate plasma proteins. This step is crucial for removing matrix components that can interfere with the analysis.
-
The samples are vortexed and then centrifuged to separate the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate 5-HMT from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both 5-HMT and its internal standard are monitored to ensure selectivity and accurate quantification.
-
Alternative Methodologies:
While protein precipitation is a common and straightforward sample preparation technique, other methods could be considered for comparison, although they are often more complex and may not be necessary if protein precipitation provides adequate results. These include:
-
Liquid-Liquid Extraction (LLE): This method can provide cleaner extracts but is more labor-intensive and requires careful optimization of solvents.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the potential for pre-concentration of the analyte. However, it is the most time-consuming and expensive of the three methods.
The choice of sample preparation method will depend on the specific requirements of the assay, such as the required sensitivity and the complexity of the matrix. For dilution integrity validation, consistency with the method used for the study samples is the most critical factor.
Data Presentation: Dilution Integrity of 5-HMT in Human Plasma
The following table summarizes hypothetical but realistic data for a dilution integrity validation of 5-HMT in human plasma, adhering to the acceptance criteria set by regulatory guidelines.
| Parameter | Dilution Factor 1:10 | Dilution Factor 1:20 | Dilution Factor 1:50 |
| Nominal Concentration (ng/mL) | 500 | 500 | 500 |
| Number of Replicates (n) | 5 | 5 | 5 |
| Mean Measured Concentration (ng/mL) | 515 | 498 | 509 |
| Accuracy (% Bias) | +3.0% | -0.4% | +1.8% |
| Precision (% CV) | 4.2% | 3.8% | 5.1% |
| Acceptance Criteria | Accuracy: ±15%Precision: ≤15% | Accuracy: ±15%Precision: ≤15% | Accuracy: ±15%Precision: ≤15% |
| Pass/Fail | Pass | Pass | Pass |
Table 1: Summary of dilution integrity data for 5-HMT in human plasma. The data demonstrates that all tested dilution factors meet the acceptance criteria for accuracy and precision.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the dilution integrity validation.
Caption: Experimental workflow for dilution integrity validation.
Caption: Logical relationship in sample dilution for bioanalysis.
Conclusion
The validation of dilution integrity is a non-negotiable step in bioanalytical method development, particularly for analytes like 5-HMT that can be present in high concentrations in plasma. By adhering to regulatory guidelines and employing a robust LC-MS/MS method, researchers can ensure that the dilution of samples does not compromise the quality and reliability of the resulting data. The experimental protocol and data presented in this guide provide a framework for the successful validation of dilution integrity for 5-HMT, ultimately contributing to the generation of high-quality, reproducible bioanalytical results.
References
- 1. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from women participating in an intervention trial of low-fat and low-energy diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. capa.org.tw [capa.org.tw]
- 9. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-5-Hydroxymethyl Tolterodine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. (Rac)-5-Hydroxymethyl Tolterodine, an active metabolite of Tolterodine, is a muscarinic receptor antagonist used in research.[1][2][3] Due to the absence of specific disposal guidelines in readily available safety data sheets (SDS), a systematic approach is necessary to ensure its safe and compliant disposal.[4]
This guide provides a step-by-step operational plan for the proper disposal of this compound, emphasizing the importance of a hazardous waste determination in line with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Immediate Safety and Handling
Step 1: Hazardous Waste Determination
The cornerstone of proper chemical disposal is to determine if the waste is hazardous according to RCRA. This responsibility lies with the waste generator.[5] Since specific data for this compound is scarce, a conservative approach is recommended. In the absence of a definitive SDS, the compound should be managed as a hazardous waste until proven otherwise.
The determination involves evaluating the waste against two main criteria:
-
Listed Hazardous Wastes: Check if the compound or its sole active ingredient is on the EPA's P-list (acutely hazardous) or U-list (toxic).[4][5][6] These lists apply to unused commercial chemical products.
-
Characteristic Hazardous Wastes: Assess the waste for the four characteristics of hazardous waste as defined in 40 CFR 261.20-24.[5][7]
Quantitative Data for Hazardous Waste Characteristics
| Characteristic | EPA Code | Criteria | Relevance to this compound |
| Ignitability | D001 | Liquid with a flash point < 60°C (140°F); A solid that can cause fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard. | Unlikely for the pure compound, but solutions may be ignitable depending on the solvent used. |
| Corrosivity | D002 | Aqueous solution with a pH ≤ 2 or ≥ 12.5; A liquid that corrodes steel at a rate > 6.35 mm per year.[5] | The pure compound is not expected to be corrosive. The pH of solutions should be tested. |
| Reactivity | D003 | Unstable under normal conditions; May react violently with water; May generate toxic gases when mixed with water or under other conditions.[7] | The compound is not expected to be reactive based on its chemical structure, but this should be confirmed. |
| Toxicity | D004-D043 | Contains contaminants at concentrations equal to or greater than those listed in the regulations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5] | The toxicity profile is not fully characterized. As a pharmacologically active substance, it should be handled with care. |
Step 2: Consultation with Environmental Health and Safety (EHS)
It is imperative to contact your institution's Environmental Health and Safety (EHS) department.[8] EHS professionals are trained to manage chemical waste and can provide institution-specific guidance. They will assist in the final hazardous waste determination and inform you of the proper procedures for waste accumulation, labeling, and pickup. For chemicals with unknown disposal protocols, EHS guidance is the most critical step.[8][9][10][11]
Step 3: Segregation and Labeling
Pending EHS guidance and pickup, the waste must be properly segregated and labeled.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless instructed to do so by EHS. Store it in a compatible, sealed, and leak-proof container.
-
Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[12] The label must include:
Step 4: Disposal Pathway
The final disposal route will be determined by the hazardous waste characterization.
-
If Determined to be Hazardous Waste: The waste must be collected by a licensed hazardous waste vendor arranged by your EHS department. This waste will likely be incinerated at a permitted facility.[13]
-
If Determined to be Non-Hazardous Pharmaceutical Waste: Even if not classified as RCRA hazardous, it is crucial to prevent its entry into the environment. Do not dispose of this compound down the drain. [13][14] The EPA prohibits the "sewering" of hazardous waste pharmaceuticals and strongly discourages it for all pharmaceutical waste.[14] The recommended disposal method for non-hazardous pharmaceuticals is incineration through a licensed waste management facility to ensure complete destruction.[13][15]
Disposal Decision Workflow
The following diagram illustrates the procedural steps for determining the proper disposal pathway for this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 2. cov.com [cov.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. epa.gov [epa.gov]
- 5. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 6. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. michigan.gov [michigan.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
